molecular formula C15H15N3O2S2 B605703 AVN-211 CAS No. 1173103-84-8

AVN-211

Número de catálogo: B605703
Número CAS: 1173103-84-8
Peso molecular: 333.4 g/mol
Clave InChI: KSAUCBGUWGWPDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AVN-211 (also known as CD-008-0173) is a potent and highly selective small molecule antagonist of the 5-HT6 receptor, a G-protein-coupled receptor found almost exclusively in the central nervous system . Its high selectivity makes it a valuable pharmacological tool for investigating the role of serotonin signaling in learning, memory, and cognition . Preclinical studies have demonstrated that this compound has significant procognitive and neuroprotective effects, and in some models, its efficacy was comparable to or greater than reference compounds like memantine . It has also shown anxiolytic properties in animal models . A pilot clinical study in schizophrenia patients stabilized on antipsychotics investigated this compound as an add-on therapy. The results indicated that it may add antipsychotic effects, particularly for positive symptoms, and some procognitive benefits related to attention . According to available information, this compound has been developed for the treatment of schizophrenia and Alzheimer's disease . It successfully completed a Phase IIa clinical trial, and a Phase IIb trial for schizophrenia was initiated in 2013 . As of the latest available updates, there have been no recent reports of development for Alzheimer's disease in the US since 2017, and development for anxiety disorders has been discontinued . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUCBGUWGWPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032056
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173103-84-8
Record name 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AVN-211: A Deep Dive into its Mechanism of Action as a 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-211 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action centers on the modulation of key intracellular signaling pathways and neurotransmitter systems implicated in cognitive function and psychiatric disorders. By blocking the constitutive activity of the 5-HT6 receptor, this compound influences the cyclic adenosine monophosphate (cAMP) and Fyn-extracellular signal-regulated kinase (ERK) signaling cascades. This antagonism is hypothesized to disinhibit downstream cholinergic and glutamatergic neurotransmission, leading to pro-cognitive and anxiolytic effects. Preclinical studies have demonstrated the efficacy of this compound in various animal models of cognitive impairment and anxiety. Furthermore, the compound has undergone Phase II clinical trials for the treatment of schizophrenia, with exploratory investigations into its potential for Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the underlying signaling pathways, experimental methodologies, and key preclinical and clinical findings.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the 5-HT6 receptor. This receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of its endogenous ligand, serotonin.

Signaling Pathways

The 5-HT6 receptor is coupled to the Gs alpha subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, this compound reduces cAMP production.

Furthermore, the 5-HT6 receptor has been shown to interact with the Fyn tyrosine kinase, a member of the Src family of kinases. This interaction can activate the extracellular signal-regulated kinase (ERK) signaling pathway. Antagonism of the 5-HT6 receptor by this compound is believed to modulate this Fyn-ERK pathway.

The downstream consequences of 5-HT6 receptor blockade are thought to involve the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are expressed on GABAergic interneurons, which act as inhibitory brakes on cholinergic and glutamatergic neurons. By antagonizing these receptors, this compound may reduce the inhibitory tone of GABAergic interneurons, thereby increasing the release of acetylcholine and glutamate in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.

Quantitative Data

ParameterValueReceptor/EnzymeSpecies
Binding Affinity (Ki) 1.09 nM5-HT6 ReceptorHuman
IC50 2.34 nM5-HT6 ReceptorHuman
Selectivity >5000-foldOver 65 other receptors, enzymes, and ion channelsVarious

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Methodology:

  • Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (lysergic acid diethylamide) at a concentration close to its Kd for the 5-HT6 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Procedure:

    • A constant concentration of [³H]-LSD and cell membranes were incubated with increasing concentrations of this compound in a 96-well plate.

    • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).

    • The mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold assay buffer.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes HEK293 Cell Membranes (with 5-HT6R) Incubate Incubate at 37°C for 60 min Membranes->Incubate Radioligand [³H]-LSD (Radioligand) Radioligand->Incubate AVN211_Compound This compound (Test Compound) AVN211_Compound->Incubate Nonspecific Methiothepin (for Non-specific Binding) Nonspecific->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Experimental workflow for the radioligand binding assay.
Morris Water Maze Test

Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.

Methodology:

  • Animals: Male Wistar rats.

  • Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform was submerged 1-2 cm below the water surface in one quadrant.

  • Procedure:

    • Cognitive impairment was induced in the animals (e.g., by administration of scopolamine).

    • Animals were treated with this compound or vehicle control prior to testing.

    • Acquisition Phase: Animals were subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using distal spatial cues in the room. The time taken to find the platform (escape latency) was recorded.

    • Probe Trial: 24 hours after the last acquisition trial, the platform was removed, and the animal was allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of memory retention.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the this compound treated group and the control group using appropriate statistical tests (e.g., ANOVA).

Elevated Plus-Maze Test

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Methodology:

  • Animals: Male BALB/c mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure:

    • Animals were administered this compound or a vehicle control prior to the test.

    • Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

    • The number of entries into and the time spent in the open and closed arms were recorded using a video-tracking system.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries in the this compound treated group compared to the control group was considered indicative of an anxiolytic-like effect.

Clinical Trials

This compound has been investigated in Phase II clinical trials as an adjunctive therapy for patients with schizophrenia.

Phase IIa Study in Schizophrenia
  • Design: A randomized, double-blind, placebo-controlled, add-on trial.

  • Participants: 47 patients with schizophrenia stabilized on antipsychotic medication.

  • Treatment: Patients received either this compound or a placebo in addition to their ongoing antipsychotic treatment for 4 weeks.

  • Primary Outcome Measures: Changes in the Positive and Negative Syndrome Scale (PANSS) scores.

  • Key Findings: The study showed a trend towards improvement in the PANSS positive subscale score in the this compound group compared to the placebo group. The this compound group also showed significant improvements in attention as measured by the Continuous Attention Task (CAT) test.

Avineuro Pharmaceuticals announced the initiation of Phase IIb clinical studies for this compound in schizophrenia in 2013.[1] The company has also expressed intentions to conduct clinical trials for this compound in Alzheimer's disease.[1]

Conclusion

This compound's mechanism of action as a highly selective 5-HT6 receptor antagonist provides a strong rationale for its therapeutic potential in treating cognitive deficits and psychiatric symptoms. By modulating downstream signaling pathways and enhancing cholinergic and glutamatergic neurotransmission, this compound has demonstrated pro-cognitive and anxiolytic effects in preclinical models. Promising results from early-phase clinical trials in schizophrenia have supported its further development. Future research and larger-scale clinical trials will be crucial to fully elucidate the therapeutic efficacy and safety profile of this compound in various neurological and psychiatric disorders.

References

AVN-211: A Selective 5-HT6 Receptor Antagonist for Cognitive and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVN-211 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated the pro-cognitive and anxiolytic potential of this compound, and it has undergone clinical evaluation for schizophrenia. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, preclinical efficacy, pharmacokinetic properties, and clinical development status. Detailed experimental methodologies and signaling pathways are presented to support further research and development efforts in this area.

Introduction

The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with learning and memory, has emerged as a key target for therapeutic intervention in cognitive dysfunction. Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to improvements in cognitive performance. This compound (also known as CD-008-0173) is a small molecule antagonist designed for high affinity and selectivity for the 5-HT6 receptor. This document outlines the core scientific and technical information related to this compound.

Pharmacological Profile

This compound exhibits a potent and selective antagonist profile at the human 5-HT6 receptor. The key quantitative pharmacological parameters are summarized in the table below.

ParameterValueSpeciesAssay Type
Ki (Binding Affinity) 1.09 nMHumanRadioligand Binding Assay
IC50 (Functional Activity) 2.34 nMHumanFunctional Assay
Selectivity >5000-foldHumanRadioligand Binding Assays

Table 1: In Vitro Pharmacology of this compound

The selectivity of this compound was assessed against a broad panel of over 65 other receptors, ion channels, and enzymes, demonstrating a greater than 5000-fold selectivity for the 5-HT6 receptor.

Preclinical Efficacy

The pro-cognitive effects of this compound have been evaluated in various animal models of cognitive impairment.

Cognitive Enhancement in Rodent Models
Preclinical ModelSpeciesDosage Range (mg/kg)Key Findings
Morris Water Maze Rat0.05 - 0.2 (i.p.)Significantly improved navigation and memory retention in models of cognitive deficit.
Passive Avoidance Test Mouse0.05 - 1 (i.p.) or 0.2 (p.o.)Significantly reversed memory impairment, with effects superior to memantine and tacrine.

Table 2: Summary of Preclinical Cognitive Efficacy of this compound

Experimental Protocols

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room to serve as spatial references.

  • Procedure:

    • Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform. The latency to find the platform and the path taken are recorded over several trials and days.

    • Probe Trial: The platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Key parameters analyzed include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.

The passive avoidance test evaluates learning and memory based on the animal's ability to inhibit a natural response to avoid an aversive stimulus.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), the door is closed, and a mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive event.

  • Data Analysis: The primary endpoint is the step-through latency in the retention trial.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species.

SpeciesRouteCmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)Protein Binding (%)
Rat Oral---2488
Monkey ------

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (Note: Detailed Cmax, Tmax, and half-life data for different species were not available in the public domain at the time of this report.)

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA). By antagonizing this receptor, this compound is thought to disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission and improved cognitive function.

Caption: 5-HT6 Receptor Signaling Pathway and the Action of this compound.

Clinical Development

This compound has been evaluated in clinical trials for schizophrenia and has been considered for development in Alzheimer's disease.

Schizophrenia

A Phase 2a, randomized, double-blind, placebo-controlled, add-on study was conducted in patients with schizophrenia who were stabilized on antipsychotic medication.

Trial PhaseIndicationPrimary EndpointKey Findings
Phase 2a SchizophreniaChange from baseline in the Positive and Negative Syndrome Scale (PANSS) total scoreThis compound showed a trend towards improvement in the PANSS positive subscale score and a significant improvement in some measures of attention.

Table 4: Summary of this compound Clinical Trial in Schizophrenia

Alzheimer's Disease

While preclinical data strongly support the potential of this compound in Alzheimer's disease, detailed information on the design and status of clinical trials for this indication is not publicly available. The proposed development path would likely involve evaluating the efficacy of this compound on cognitive and functional endpoints in patients with mild-to-moderate Alzheimer's disease.

Drug Development Workflow

The development of a CNS drug like this compound typically follows a structured workflow from initial discovery to clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Target Identification (5-HT6 Receptor) Screening Lead Identification & Optimization (this compound) Discovery->Screening InVitro In Vitro Pharmacology (Binding, Selectivity, Function) Screening->InVitro InVivo In Vivo Efficacy (Cognitive Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase 1 (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: General Workflow for CNS Drug Development.

Conclusion

This compound is a promising selective 5-HT6 receptor antagonist with a strong preclinical rationale for the treatment of cognitive deficits associated with psychiatric and neurodegenerative disorders. Its high selectivity and demonstrated pro-cognitive effects in animal models, coupled with initial positive signals in a Phase 2a trial for schizophrenia, underscore its therapeutic potential. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in target patient populations, particularly in Alzheimer's disease where there remains a significant unmet medical need. This technical guide provides a foundational resource for researchers and developers interested in advancing the therapeutic application of this compound and other selective 5-HT6 receptor antagonists.

Introduction: The 5-HT6 Receptor as a CNS-Specific Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 5-HT6 Receptors in Cognitive Function

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the serotonin 6 (5-HT6) receptor, focusing on its critical role in cognitive function and its position as a significant target for therapeutic intervention in neurocognitive disorders. We will explore the receptor's molecular signaling pathways, its modulation of key neurotransmitter systems, and the landscape of preclinical and clinical research.

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1] Its high density in brain regions integral to learning and memory—such as the hippocampus, prefrontal cortex, and striatum—has positioned it as a compelling target for drugs aimed at enhancing cognitive processes. A key characteristic of the 5-HT6 receptor is its high level of constitutive, or ligand-independent, activity. This intrinsic basal signaling means that many compounds classified as antagonists are, in fact, inverse agonists, which act by reducing this baseline activity. This distinction is crucial for understanding their mechanism of action.

Molecular Signaling Pathways

The 5-HT6 receptor signals through both canonical and non-canonical pathways, creating a complex network of intracellular events that ultimately influence neuronal function and plasticity.

Canonical Gs-Protein Signaling

The traditionally recognized pathway for 5-HT6 receptor activation involves its coupling to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity and memory.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT6 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Synaptic Plasticity) CREB->Gene Promotes Serotonin Serotonin Serotonin->Receptor Activates NonCanonical_Signaling cluster_mTOR mTOR Pathway cluster_Cdk5 Cdk5 Pathway Receptor 5-HT6 Receptor (Constitutive Activity) mTOR mTOR Complex Receptor->mTOR Activates Cdk5 Cdk5 Receptor->Cdk5 Constitutively Interacts with mTOR_downstream Protein Synthesis Synaptic Plasticity mTOR->mTOR_downstream Cdk5_downstream Neurite Outgrowth Neuronal Migration Cdk5->Cdk5_downstream Neurotransmitter_Modulation cluster_downstream Disinhibited Neurons Antagonist 5-HT6R Antagonist (Inverse Agonist) HT6R 5-HT6 Receptor (on GABAergic Interneuron) Antagonist->HT6R Blocks GABA GABA Release HT6R->GABA ↓ Activity leads to ACh Cholinergic Neuron GABA->ACh Inhibits Glu Glutamatergic Neuron GABA->Glu Inhibits ACh_Release ↑ Acetylcholine Release ACh->ACh_Release Results in Glu_Release ↑ Glutamate Release Glu->Glu_Release Results in Cognition Cognitive Enhancement ACh_Release->Cognition Glu_Release->Cognition Drug_Development_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Target Target Validation (5-HT6R) Screening High-Throughput Screening (HTS) Target->Screening LeadGen Hit-to-Lead Generation Screening->LeadGen LeadOpt Lead Optimization (Improve Affinity, Selectivity, ADME) LeadGen->LeadOpt InVitro In Vitro Pharmacology (Binding & Functional Assays) LeadOpt->InVitro InVivoPK In Vivo Pharmacokinetics (PK) (Brain Penetration) InVitro->InVivoPK InVivoEfficacy In Vivo Efficacy Models (NOR, MWM) InVivoPK->InVivoEfficacy Safety IND-Enabling Toxicology & Safety Pharmacology InVivoEfficacy->Safety IND Investigational New Drug (IND) Application Safety->IND

References

AVN-211: A Technical Guide on its Potential in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by severe memory loss, cognitive decline, and functional impairment.[1][2] The search for effective therapeutic strategies has led researchers to explore various molecular targets.[3] One such promising target is the serotonin 5-HT6 receptor (5-HT6R), which is exclusively expressed in the central nervous system and is implicated in cognitive processes.[4][5][6] AVN-211 (also known as CD-008-0173) is a novel and highly selective 5-HT6 receptor antagonist that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease in extensive preclinical evaluations.[4][7][8] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and experimental protocols to aid researchers and drug development professionals in their evaluation of this compound.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its therapeutic effects by acting as a potent and selective antagonist of the 5-HT6 receptor.[9] The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] By blocking this receptor, 5-HT6 receptor antagonists are believed to modulate the activity of multiple neurotransmitter systems.[6] The leading hypothesis for their pro-cognitive effects is the reduction of GABAergic inhibition in various brain regions.[11] This disinhibition is thought to enhance the release of acetylcholine and glutamate, two key neurotransmitters for learning and memory that are compromised in Alzheimer's disease.[10][11]

cluster_pre Presynaptic GABAergic Neuron cluster_post Postsynaptic Cholinergic/Glutamatergic Neuron 5HT6R 5-HT6R GABA_release GABA Release 5HT6R->GABA_release Stimulates Serotonin Serotonin Serotonin->5HT6R Activates AVN211 This compound AVN211->5HT6R Blocks GABA_receptor GABA Receptor GABA_release->GABA_receptor Inhibits Neurotransmitter_release Acetylcholine & Glutamate Release GABA_receptor->Neurotransmitter_release Inhibits Cognition Improved Cognition Neurotransmitter_release->Cognition

Figure 1: Proposed signaling pathway of this compound via 5-HT6R antagonism.

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating high therapeutic potential and selectivity.[4] Its efficacy has been assessed in various in vitro and in vivo models relevant to Alzheimer's disease.

In Vitro Pharmacology

This compound is a highly potent antagonist of the human 5-HT6 receptor with excellent selectivity over a wide range of other receptors, ion channels, and enzymes.

Parameter Value Reference
5-HT6R Binding Affinity (Ki) 1.09 nM[12][13]
5-HT6R Functional Antagonism (IC50) 2.34 nM[12][13]
Selectivity >5,000-fold over 65 other targets[13]
5-HT2BR Binding Affinity (Ki) 125 nM[1]
hERG Potassium Channel Inhibition (IC50) 18 µM[12]
CYP2B6 Inhibition (IC50) 0.76 µM[12]
CYP2C9 Inhibition (IC50) 2.68 µM[12]
CYP2C19 Inhibition (IC50) 8.08 µM[12]

Table 1: In Vitro Pharmacological Profile of this compound.

In Vivo Efficacy in Animal Models

This compound has shown significant improvements in cognition and learning in various animal models of memory impairment.[4] Its effects were often superior to those of existing Alzheimer's drugs like memantine and other 5-HT6R antagonists such as SB-742457.[4]

Animal Model Test Dose Range (Administration) Observed Effect Reference
Mice Passive Avoidance Test0.05 - 1 mg/kg (i.p.) or 0.2 mg/kg (p.o.)Significantly reversed memory impairment[12][13]
Rats Morris Water Maze0.05 - 0.2 mg/kg (i.p.)Significantly improved navigation and restored dwell time in the target quadrant[12][13]
Mice Elevated Plus-Maze0.05 - 1 mg/kg (i.p.)Extended exploration time in the open arm, comparable to lorazepam[12]
Mice Prepulse Inhibition (PPI)0.05 - 0.2 mg/kg (i.p.)Restored PPI to 46-55%, suggesting antipsychotic potential[12][13]

Table 2: In Vivo Efficacy of this compound in Cognitive and Behavioral Models.

Pharmacokinetics and Safety Profile

Preclinical studies in mice, rats, and monkeys have shown that this compound possesses an appropriate pharmacokinetic profile and is well-tolerated.[4][14]

  • Metabolic Stability: The compound exhibits high metabolic stability in the liver.[12]

  • Plasma Protein Binding: this compound shows a high rate of plasma protein binding.[12]

  • Toxicity: It has demonstrated low toxicity in animal models.[7][14] The acute intraperitoneal LD50 in mice was determined to be 13,684 mg/kg.[12] Long-term toxicity studies (180 days) in mice and rats showed no significant weight loss or organ damage, and no mutagenicity was observed.[12]

Experimental Protocols

Detailed experimental protocols are often found in supplementary materials of publications, but based on available information, the following methodologies were employed in the preclinical evaluation of this compound.

Radioligand Binding Assays

To determine the binding affinity of this compound for the 5-HT6 receptor and other off-target receptors, competitive radioligand displacement assays were performed.[1]

  • Principle: Membranes from cells expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compound (this compound).

  • Procedure: The ability of this compound to displace the radioligand is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Models
  • Morris Water Maze (MWM): This test assesses spatial learning and memory in rodents.[1]

    • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

    • Procedure: Rats are trained over several days to find the hidden platform using spatial cues around the room. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

    • Endpoint: Increased time spent in the target quadrant indicates improved spatial memory. This compound was shown to restore this parameter in memory-impaired rats.[12][13]

  • Passive Avoidance Test: This test evaluates fear-motivated learning and memory.[1]

    • Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

    • Procedure: During training, the animal is placed in the light compartment. When it enters the dark compartment, it receives a foot shock. In the retention test, the latency to enter the dark compartment is measured.

    • Endpoint: A longer latency to enter the dark compartment indicates better memory of the aversive experience. This compound was effective in reversing amnesia in this model.[12][13]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (5-HT6R & Off-Targets) Functional Functional Assays (cAMP, CYP, hERG) Binding->Functional PK Pharmacokinetics (Mice, Rats, Monkeys) Functional->PK Efficacy Efficacy Models (MWM, Passive Avoidance) PK->Efficacy Tox Safety & Toxicology (Acute & Chronic) Efficacy->Tox Decision Go/No-Go for Clinical Trials Tox->Decision Start This compound Candidate Start->Binding End Clinical Development Decision->End

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Clinical Development Status

This compound has been evaluated in clinical trials, primarily for schizophrenia. It successfully completed Phase I and Phase IIa clinical trials, where it demonstrated a good safety and tolerability profile.[1][8] Avineuro Pharmaceuticals has previously stated its intention to initiate clinical trials for this compound in Alzheimer's disease.[9][10] While originally developed for schizophrenia, the pro-cognitive effects observed in preclinical models and early clinical studies support its potential repositioning for AD.[1][15]

Conclusion

This compound is a potent and highly selective 5-HT6 receptor antagonist with a compelling preclinical data package supporting its development for the treatment of cognitive deficits in Alzheimer's disease.[4] It has demonstrated robust efficacy in animal models of learning and memory, a favorable pharmacokinetic profile, and a good safety margin.[4][12] The unique mechanism of action, targeting a key modulator of cognitive neurotransmitter systems, positions this compound as a promising candidate for further investigation in clinical trials for Alzheimer's disease.[1][6] This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic potential of this compound.

References

Unveiling the Procognitive Potential of AVN-211: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-211, a novel and highly selective 5-HT6 receptor antagonist, has demonstrated significant promise as a procognitive agent in both preclinical and clinical investigations. This document provides an in-depth technical overview of the existing data on this compound, with a focus on its mechanism of action, and quantitative outcomes from key studies. Preclinical research in rodent models of cognitive impairment, including those relevant to Alzheimer's disease, indicates that this compound confers notable improvements in learning and memory. Furthermore, a pilot clinical trial in patients with schizophrenia stabilized on antipsychotic medication suggests that this compound can provide add-on benefits, particularly in the cognitive domain. This whitepaper aims to consolidate the available scientific information to facilitate further research and development of this promising compound.

Introduction

The serotonin 5-HT6 receptor has emerged as a compelling target for the enhancement of cognitive functions. Localized predominantly in brain regions critical for learning and memory, such as the hippocampus and cortex, antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are pivotal for cognitive processes. This compound (also known as CD-008-0173) is a potent and selective antagonist of the 5-HT6 receptor.[1] It has been investigated for its therapeutic potential in conditions characterized by cognitive deficits, notably schizophrenia and Alzheimer's disease.[2][3]

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its procognitive effects through the blockade of the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is hypothesized to initiate a cascade of downstream signaling events that ultimately enhance synaptic plasticity and improve cognitive function.

The proposed signaling pathway involves the modulation of the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways, which are crucial for protein synthesis and synaptic plasticity. Blockade of the 5-HT6 receptor is thought to disinhibit these pathways, leading to increased synthesis of proteins required for long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, 5-HT6 receptor antagonists have been shown to increase the release of acetylcholine and glutamate in key brain regions, further contributing to their procognitive effects.

This compound Signaling Pathway AVN_211 This compound Receptor 5-HT6 Receptor AVN_211->Receptor Antagonizes AC Adenylyl Cyclase Receptor->AC Inhibits (via antagonism) cAMP ↓ cAMP ERK ↑ ERK Activation mTOR ↑ mTOR Activation ACh ↑ Acetylcholine Release Glu ↑ Glutamate Release Protein_Synthesis ↑ Protein Synthesis for Synaptic Plasticity ERK->Protein_Synthesis mTOR->Protein_Synthesis Cognition Improved Cognition Protein_Synthesis->Cognition ACh->Cognition Glu->Cognition

Caption: Proposed signaling pathway of this compound.

Preclinical Evidence of Procognitive Effects

Extensive preclinical evaluation of this compound has been conducted in various animal models of cognitive impairment. These studies have consistently demonstrated its ability to improve learning and memory.

Animal Models

Preclinical studies have utilized established rodent models of cognitive dysfunction, including those induced by the administration of amnestic agents such as scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist). These models are widely used to screen for procognitive drug candidates. While specific Alzheimer's disease models like 5XFAD or APP/PS1 have not been explicitly detailed in the available literature for this compound studies, the compound has been evaluated in paradigms relevant to the cognitive deficits seen in this neurodegenerative disease.

Behavioral Assays

The Morris water maze is a classic behavioral task used to assess spatial learning and memory. In this test, animals are required to find a hidden platform in a circular pool of water, using distal visual cues for navigation. While specific escape latency and path length data for this compound are not publicly available, reports indicate that this compound attenuated memory deficits induced by MK-801 in this task.[4] Its effects were described as comparable to those of established Alzheimer's disease therapeutics, donepezil and memantine.[5]

The passive avoidance test is used to evaluate fear-motivated learning and memory. In this task, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). Reports suggest that this compound demonstrated procognitive effects superior to those of other 5-HT6 receptor antagonists, such as PRX-07034 and intepirdine, in this paradigm.[5]

Preclinical Data Summary

Although specific quantitative data from preclinical studies are limited in the public domain, the qualitative reports consistently support the procognitive efficacy of this compound.

Behavioral Test Animal Model Comparator Drugs Reported Outcome
Morris Water MazeMK-801-induced amnesia in rodentsDonepezil, MemantineAttenuated memory deficits; effects were comparable to comparators.[4][5]
Passive AvoidanceNot specifiedPRX-07034, IntepirdineSuperior procognitive effects compared to other 5-HT6 antagonists.[5]

Clinical Evidence in Schizophrenia

A pilot Phase IIa clinical trial investigated the efficacy and safety of this compound as an adjunctive therapy in patients with schizophrenia who were stabilized on their existing antipsychotic medication.

Experimental Protocol

This was a randomized, double-blind, placebo-controlled, add-on trial involving 47 patients with schizophrenia. Participants received either this compound or a placebo in addition to their stable antipsychotic treatment over a 4-week period. The primary outcomes were assessed using various clinical rating scales, including the Positive and Negative Syndrome Scale (PANSS) and cognitive tests.

Clinical Trial Workflow Start Patient Screening (N=47 Schizophrenia Patients on Stable Antipsychotics) Randomization Randomization (Double-Blind) Start->Randomization Group_A This compound Add-on (n=21) Randomization->Group_A Group_B Placebo Add-on (n=26) Randomization->Group_B Treatment 4-Week Treatment Period Group_A->Treatment Group_B->Treatment Endpoint Endpoint Assessment (PANSS, Cognitive Tests) Treatment->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Evaluation of Efficacy and Safety Analysis->Results

Caption: Workflow of the this compound Phase IIa clinical trial.
Clinical Data Summary

The study revealed a statistically significant difference in favor of the this compound treatment group on the PANSS positive subscale score at the endpoint. Furthermore, only the this compound group showed significant improvements in measures of attention.

Assessment This compound Group Placebo Group p-value
PANSS Positive Subscale Score Significant ImprovementNo Significant Change0.058 (between groups at endpoint)
PANSS Positive Subscore Change Significant Change (p=0.0068)--
Clinical Global Impression-Severity (CGI-S) Significant Change (p=0.048)--
Continuous Attention Task (Total Correct Responses) Significant Improvement (p=0.0038)No Significant Change-
Continuous Attention Task (Reaction Time) Trend towards Improvement (p=0.058)No Significant Change-
Wechsler Adult Intelligence Scale (WAIS) - Subtest VIII Significantly Larger Change-0.02 (between groups)

Data sourced from the pilot study published in CNS Spectrums.[6]

Future Directions and Conclusion

The available data strongly suggest that this compound is a promising procognitive agent with a well-defined mechanism of action. Its efficacy in preclinical models, coupled with positive signals from a pilot clinical trial in schizophrenia, warrants further investigation. Future research should focus on larger, well-controlled clinical trials in both schizophrenia and Alzheimer's disease to fully elucidate its therapeutic potential. The development of this compound could represent a significant advancement in the treatment of cognitive deficits associated with these debilitating neurological and psychiatric disorders. Avineuro Pharmaceuticals has indicated plans to advance this compound into further clinical development, including a Phase IIb trial for schizophrenia and trials for Alzheimer's disease.[2]

References

AVN-211: A Technical Guide on its Potential Impact on Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-211 (also known as CD-008-0173) is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects in preclinical models of Alzheimer's disease.[1] this compound has undergone preclinical and clinical evaluation for its therapeutic potential in central nervous system disorders, primarily schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. The potential implications for other neurodegenerative disorders, such as Parkinson's and Huntington's disease, are also discussed based on the known role of the 5-HT6 receptor in neuronal function.

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health burden. A common pathological feature of these diseases is the progressive loss of neuronal function and structure, leading to debilitating cognitive, motor, and behavioral impairments. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The serotonin 5-HT6 receptor has emerged as a promising therapeutic target for cognitive enhancement in these disorders.[1] this compound, a selective 5-HT6 receptor antagonist, has been investigated for its potential to ameliorate cognitive deficits associated with neurodegeneration.

Mechanism of Action of this compound

This compound exerts its pharmacological effects through high-affinity binding to and blockade of the 5-HT6 receptor.[2] This G-protein coupled receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound modulates downstream signaling cascades, ultimately influencing the activity of various neurotransmitter systems.

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical Gs-cAMP pathway. However, the 5-HT6 receptor is also known to signal through alternative, non-G-protein-mediated pathways, including those involving Fyn tyrosine kinase and the extracellular signal-regulated kinase (ERK). The antagonism of these pathways by this compound is thought to contribute to its pro-cognitive effects.

This compound antagonizes the canonical 5-HT6 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Trials Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine IC50) Binding->Functional Characterization PK Pharmacokinetic Studies (Rodents, Non-human primates) Functional->PK Candidate Selection Behavior Behavioral Models (Alzheimer's Disease) PK->Behavior Dose Selection Phase1 Phase I (Safety and Tolerability) Behavior->Phase1 Preclinical Proof-of-Concept Phase2 Phase II (Efficacy in Schizophrenia) Phase1->Phase2 Clinical Progression

General experimental workflow for the development of this compound.

Quantitative Data

In Vitro Binding and Functional Activity

This compound demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor. Its selectivity has been characterized against a panel of other receptors, ion channels, and transporters.

Parameter Value Assay Type Reference
Ki (human 5-HT6) 1.09 nMRadioligand Binding[2]
IC50 (human 5-HT6) 2.34 nMFunctional Antagonism[2]
Selectivity >5000-fold over 65 other receptors, enzymes, and ion channelsRadioligand Binding[2][3]
Ki (5-HT2B) 196 nMRadioligand Binding[2]
In Vivo Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in multiple species. The compound exhibits characteristics suitable for a centrally acting therapeutic agent.

Species Route Dose Key Findings Reference
Mice i.p.0.05-1 mg/kgSignificantly reverses memory impairment.[2]
Rats i.p.0.05-0.2 mg/kgSignificantly improves navigation ability.[2]
Monkeys --Favorable pharmacokinetic profile.[4]

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide).

  • Non-specific binding control: Methiothepin (5 µM).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine 100 µL of membrane suspension (25 µg protein/well), 10 µL of [3H]-LSD (final concentration 2.5-10.0 nM), and 90 µL of either binding buffer (for total binding), methiothepin (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at 37°C for 60 minutes.[5]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Morris Water Maze for Cognitive Assessment in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • A hidden platform submerged 1 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-6 days):

    • Mice are given four trials per day to find the hidden platform.

    • For each trial, the mouse is released from one of four starting positions.

    • The trial ends when the mouse finds the platform or after a maximum time (e.g., 60 seconds). If the mouse fails to find the platform, it is guided to it.

    • The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.

  • Data Analysis:

    • Escape latencies during the acquisition phase are analyzed using repeated measures ANOVA.

    • Probe trial data are analyzed using one-way ANOVA or t-tests to compare between treatment groups.

This compound in Neurodegenerative Disorders

Alzheimer's Disease

Preclinical studies have demonstrated the potential of this compound to improve cognitive function in animal models of Alzheimer's disease.[4] In these models, this compound has been shown to reverse memory deficits and enhance learning.[4] The pro-cognitive effects of this compound are believed to be mediated by its ability to modulate cholinergic and glutamatergic neurotransmission through 5-HT6 receptor blockade.[1] In 2015, Avineuro Pharmaceuticals announced plans to initiate clinical trials of this compound for Alzheimer's disease.[6][7] However, the current status of these trials is not publicly available.

Parkinson's Disease and Huntington's Disease

While there are no direct studies of this compound in Parkinson's or Huntington's disease, the role of the 5-HT6 receptor in these conditions is an area of emerging research. Cognitive impairment is a significant non-motor symptom in both diseases. Given the pro-cognitive effects of 5-HT6 receptor antagonists, it is plausible that they could offer therapeutic benefits. For instance, some research suggests that 5-HT6 receptor antagonists may have a role in managing neuropsychiatric symptoms in dementia, which can be a feature of Parkinson's disease.[8] Latrepirdine, a compound with 5-HT6 antagonist activity, was investigated in clinical trials for Huntington's disease.[9] Further research is warranted to explore the potential of selective 5-HT6 receptor antagonists like this compound in these patient populations.

Clinical Development and Current Status

This compound has progressed through Phase I and Phase II clinical trials for the treatment of schizophrenia.[10][11] A Phase IIa trial showed that this compound as an add-on therapy to antipsychotics resulted in a significant improvement in the PANSS positive subscale score.[12] A subsequent Phase IIb study was initiated in 2013.[6] In 2015, Avineuro reported the completion of a Phase II pilot study of this compound in schizophrenia, noting that while the primary endpoint was not met, there was a trend towards superiority over placebo in certain patient subgroups.[11] The company stated its intention to continue clinical trials for both schizophrenia and Alzheimer's disease.[11] As of late 2025, there is no publicly available information on the further clinical development of this compound.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. Its mechanism of action, involving the modulation of key neurotransmitter systems, provides a strong rationale for its investigation in neurodegenerative disorders characterized by cognitive impairment. While clinical development has focused on schizophrenia, the preclinical data supports its potential in Alzheimer's disease. The therapeutic utility of this compound and other 5-HT6 receptor antagonists in Parkinson's and Huntington's disease remains an area for future exploration. Further clinical trials are necessary to fully elucidate the therapeutic potential of this compound in these debilitating neurological conditions.

References

A Comprehensive Preclinical Profile of AVN-211: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: AVN-211 (also known as CD-008-0173) is a novel, highly selective 5-HT6 receptor antagonist developed by Avineuro Pharmaceuticals.[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for neurodegenerative and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[1][2] This document provides an in-depth technical overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, safety profile, and the experimental protocols utilized in its evaluation. The data collectively suggest that this compound possesses a potent pro-cognitive and anxiolytic profile, coupled with a favorable safety margin, supporting its advancement into clinical trials.[2][3]

Core Mechanism of Action

This compound exerts its therapeutic effects through potent and selective antagonism of the serotonin 6 (5-HT6) receptor. These receptors are located almost exclusively in the central nervous system (CNS), with high expression in regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4] They are found on both GABAergic and glutamatergic neurons.[4]

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists like this compound involves the modulation of multiple neurotransmitter systems.[4] By blocking the 5-HT6 receptor on GABAergic interneurons, the tonic inhibition of these neurons is reduced. This disinhibition is believed to lead to an increase in the release of acetylcholine (ACh) and glutamate, two key neurotransmitters for cognitive processes.[4] Furthermore, 5-HT6 receptors are known to signal through the activation of adenylyl cyclase and the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuronal plasticity and survival.[4]

G cluster_0 Proposed Pro-Cognitive Mechanism of this compound AVN211 This compound HT6R 5-HT6 Receptor (on GABAergic Interneuron) AVN211->HT6R Antagonizes GABA_Neuron GABAergic Interneuron Activity HT6R->GABA_Neuron Modulates GABA_Release GABA Release GABA_Neuron->GABA_Release Neurotransmitter_Release Increased Acetylcholine & Glutamate Release GABA_Release->Neurotransmitter_Release Disinhibits Cognition Pro-Cognitive Effects Neurotransmitter_Release->Cognition

Caption: Proposed mechanism for the pro-cognitive effects of this compound.

In Vitro Pharmacology & Selectivity

In vitro studies were conducted to determine the binding affinity and functional activity of this compound at the 5-HT6 receptor and to establish its selectivity profile against other receptors, enzymes, and ion channels.

Quantitative Data: Receptor Affinity and Functional Activity

The following table summarizes the key quantitative findings from in vitro pharmacological assays.

ParameterTargetValueReference
IC₅₀ 5-HT6 Receptor2.34 nM[5][6][7]
Ki 5-HT6 Receptor1.09 nM[5][6][7]
Ki 5-HT6 Receptor Sub-type196 nM[5][6][7]
Ki 5-HT2B Receptor170 nM[2]
EC₅₀ (Partial Agonist) Rat 5-HT6 Receptor~13 µM[5][6][7]
Selectivity Over 65 other targets>5000-fold[5]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound.

Experimental Protocol: Radioligand Binding Assay (General)

While the specific proprietary protocol for this compound is not public, a general methodology for such an assay is as follows:

  • Preparation: Cell membranes expressing the human recombinant 5-HT6 receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Safety and Metabolism

To assess its potential for drug-drug interactions and off-target effects, this compound was evaluated for its inhibitory activity against key cytochrome P450 (CYP) enzymes and the hERG potassium channel.

Quantitative Data: CYP and hERG Inhibition
ParameterTargetValue (IC₅₀)Reference
CYP Inhibition CYP2B60.76 μM[5][6]
CYP2C92.68 μM[5][6]
CYP2C198.08 μM[5][6]
Cardiac Safety hERG Potassium Channel18 μM[5][6]
Metabolic Stability High liver metabolic stabilityat 17 µM and 500 ng/mL[5][6]
Plasma Protein Binding High plasma protein binding rateat 17 µM and 500 ng/mL[5][6]

Table 2: In Vitro Safety and Metabolism Profile of this compound.

Experimental Protocol: hERG Inhibition Assay (General)

The potential for cardiac arrhythmia is commonly assessed using a patch-clamp electrophysiology assay on cells expressing the hERG channel.

  • Cell Line: A stable mammalian cell line (e.g., HEK293) expressing the human hERG potassium channel is used.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative holding potential (e.g., -80 mV), and then depolarized to elicit hERG channel opening. A subsequent repolarizing step to a negative potential is used to measure the characteristic hERG tail current.

  • Compound Application: this compound is applied at various concentrations to the cells, and the effect on the hERG tail current is recorded.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline (vehicle control). An IC₅₀ value is then determined by fitting a concentration-response curve to the data.

In Vivo Efficacy Studies

This compound was extensively evaluated in multiple animal models to determine its efficacy in domains relevant to Alzheimer's disease and schizophrenia. The general workflow for this preclinical evaluation is depicted below.

G cluster_1 Preclinical In Vivo Evaluation Workflow start Compound Synthesis (this compound) pk_studies Pharmacokinetic Profiling start->pk_studies efficacy_ad Efficacy Models (AD) - Morris Water Maze - Passive Avoidance pk_studies->efficacy_ad pk_trio_invisible pk_studies->pk_trio_invisible toxicology Safety & Toxicology - Acute & Chronic Dosing efficacy_ad->toxicology efficacy_anxiety Efficacy Models (Anxiety) - Elevated Plus Maze efficacy_anxiety->toxicology efficacy_schizo Efficacy Models (Schizo.) - Prepulse Inhibition (PPI) efficacy_schizo->toxicology end Candidate for Clinical Trials toxicology->end pk_trio_invisible->efficacy_anxiety pk_trio_invisible->efficacy_schizo

References

AVN-211: A Technical Overview of a Selective 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-211, also known as CD-008-0173, is a novel, potent, and highly selective small molecule antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Developed by Avineuro Pharmaceuticals, this compound has been investigated for its therapeutic potential in treating central nervous system disorders, primarily schizophrenia and Alzheimer's disease.[1][3] Its mechanism of action, centered on the modulation of cholinergic and glutamatergic neurotransmission through 5-HT6 receptor blockade, has positioned it as a compound of significant interest for addressing cognitive dysfunction and other neuropsychiatric symptoms.[4][5] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a pyrazolo[1,5-a]pyrimidine derivative.[6][7][8] Its chemical identity is well-defined by standard nomenclature and structural representations.

IdentifierValue
IUPAC Name 5,7-dimethyl-2-(methylsulfanyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine[1][2]
Synonyms CD-008-0173[1][2]
CAS Number 1173103-84-8[1][2]
Chemical Formula C₁₅H₁₅N₃O₂S₂[1][2]
Molecular Weight 333.42 g/mol [1][2]
SMILES Cc1cc(n2c(n1)c(c(n2)SC)S(=O)(=O)c3ccccc3)C[1]
InChI Key KSAUCBGUWGWPDL-UHFFFAOYSA-N[1][2]

alt text

Figure 1: Chemical Structure of this compound

Pharmacological Profile

This compound's primary pharmacological effect is the potent and selective antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in regions associated with learning and memory such as the hippocampus and cortex.

Mechanism of Action & Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to modulate downstream signaling cascades, ultimately influencing the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes. Evidence also suggests the 5-HT6 receptor can signal through non-Gs pathways, including the Fyn tyrosine kinase and mTOR pathways.

G cluster_0 5-HT6 Receptor Signaling cluster_1 Downstream Effects Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor Serotonin->Receptor Activates AVN211 This compound AVN211->Receptor Blocks Gs Gs Protein Receptor->Gs Activates Fyn Fyn Kinase Receptor->Fyn mTOR mTOR Pathway Receptor->mTOR AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Neurotransmission ↑ ACh & Glu Release Gene->Neurotransmission Fyn->Neurotransmission mTOR->Neurotransmission Cognition Pro-cognitive Effects Neurotransmission->Cognition

Caption: Canonical 5-HT6 receptor signaling pathway and the antagonistic action of this compound.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human 5-HT6 receptor and remarkable selectivity over a wide range of other receptors, ion channels, and enzymes.

ParameterValue (nM)TargetNotes
Ki 1.09[4]Human 5-HT6 ReceptorRadioligand binding assay.
IC₅₀ 2.34Human 5-HT6 ReceptorFunctional assay measuring cAMP accumulation.
Ki 125 - 170[4]Human 5-HT2B ReceptorShows some affinity at higher concentrations.
Selectivity >5000-foldvs. 65 other targetsDemonstrates high specificity for 5-HT6R.
CYP450 InhibitionIC₅₀ (µM)
CYP2B6 0.76
CYP2C9 2.68
CYP2C19 8.08

Preclinical and Clinical Development

This compound has undergone extensive preclinical evaluation and has progressed through Phase II clinical trials.

Preclinical Studies

In vivo studies in rodent models of cognitive impairment have demonstrated the pro-cognitive and anxiolytic effects of this compound.[4] The compound showed efficacy comparable to established Alzheimer's disease treatments like donepezil and memantine in behavioral tests.[4] It has also demonstrated a favorable safety profile with low toxicity and good pharmacokinetic properties in animal models.[2][4]

Clinical Trials

This compound was initially developed for the treatment of schizophrenia.

  • Phase I: Trials demonstrated that this compound was well-tolerated in human subjects.[4]

  • Phase IIa: Successfully completed in 2011, this trial showed benefits on positive symptoms and some pro-cognitive effects in schizophrenia patients.[1]

  • Phase IIb: A pilot study initiated in 2013 investigated this compound as an add-on therapy for schizophrenia patients stabilized on other antipsychotics.[3] While the primary endpoint was not met, a trend towards superiority over placebo was observed for general and positive symptoms.[5]

Following these studies, Avineuro Pharmaceuticals indicated plans to pursue clinical trials for this compound in the treatment of Alzheimer's disease.[1][3]

cluster_0 This compound Development Pipeline Discovery Discovery & Optimization Preclinical Preclinical Testing (In vitro & In vivo) Discovery->Preclinical Phase1 Phase I (Safety & Tolerability) Preclinical->Phase1 Phase2a Phase IIa (Schizophrenia) (Proof-of-Concept) Phase1->Phase2a Phase2b Phase IIb (Schizophrenia) (Add-on Therapy) Phase2a->Phase2b Future_AD Planned Trials (Alzheimer's Disease) Phase2b->Future_AD

Caption: Clinical development pathway of this compound.

Experimental Protocols

The characterization of this compound involved standard and specialized pharmacological assays. The following are detailed overviews of the methodologies employed.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

  • Materials:

    • Cell Membranes: From HEK-293 cells stably expressing the human 5-HT6 receptor.

    • Radioligand: [³H]-LSD (Lysergic acid diethylamide) is commonly used.

    • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like methiothepin.

    • Test Compound: this compound at serial dilutions.

  • Procedure:

    • Incubation: Cell membranes are incubated in a 96-well plate with a fixed concentration of [³H]-LSD and varying concentrations of this compound.

    • Equilibrium: The mixture is incubated (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

    • Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

This test assesses hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: For several consecutive days, a rodent is placed in the pool from various start locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • This compound Application: The drug is typically administered systemically (e.g., intraperitoneally) before the daily training sessions to assess its effect on learning and memory acquisition.

This model is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • A rodent is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

    • The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

  • Interpretation: Anxiolytic compounds, like this compound, are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.[4]

cluster_0 General Experimental Workflow for a 5-HT6 Antagonist cluster_1 In Vitro Assays cluster_2 In Vivo Models Compound This compound Synthesis InVitro In Vitro Characterization Compound->InVitro Binding Radioligand Binding (Ki, Selectivity) InVitro->Binding Functional Functional Assays (cAMP, IC50) InVitro->Functional CYP CYP450 Inhibition InVitro->CYP InVivo In Vivo Behavioral Testing PK_Tox Pharmacokinetics & Toxicology InVivo->PK_Tox Cognition Cognition Models (e.g., Morris Water Maze) InVivo->Cognition Anxiety Anxiety Models (e.g., Elevated Plus Maze) InVivo->Anxiety Clinical Clinical Trials PK_Tox->Clinical Binding->InVivo Functional->InVivo

Caption: A generalized workflow for the preclinical characterization of this compound.

Conclusion

This compound is a well-characterized, highly selective 5-HT6 receptor antagonist with demonstrated pro-cognitive and anxiolytic properties in preclinical models. While its clinical development for schizophrenia has yielded mixed results, its potent pharmacological profile supports its continued investigation as a potential therapeutic agent for cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. The data summarized herein provide a solid foundation for further research into the therapeutic applications and mechanisms of this compound and other selective 5-HT6 receptor antagonists.

References

The Anxiolytic Potential of AVN-211: A Technical Overview of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic effects of AVN-211, a selective 5-HT6 receptor antagonist, as demonstrated in preclinical animal models. This document synthesizes available data on its mechanism of action, efficacy in established behavioral paradigms, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its anxiolytic effects primarily through its potent and selective antagonism of the serotonin 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems implicated in anxiety, including the cholinergic and glutamatergic pathways. This modulation is believed to underlie its therapeutic potential in anxiety and other central nervous system (CNS) disorders.

Signaling Pathway of 5-HT6 Receptor Antagonism by this compound

AVN-211_Signaling_Pathway cluster_neuron Postsynaptic Neuron AVN211 This compound HT6R 5-HT6 Receptor AVN211->HT6R Antagonizes G_protein Gs Protein HT6R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neurotransmitter_Mod Modulation of Cholinergic & Glutamatergic Systems CREB->Neurotransmitter_Mod Leads to Anxiolytic_Effect Anxiolytic Effect Neurotransmitter_Mod->Anxiolytic_Effect Results in

This compound antagonizes the 5-HT6 receptor, inhibiting downstream signaling.

Efficacy in Animal Models of Anxiety

This compound has demonstrated significant anxiolytic properties in various well-established rodent models of anxiety. Its efficacy has been reported to be comparable or superior to that of known anxiolytic agents such as fenobam, rufinamide, lorazepam, and buspirone.[2][3][4] The primary animal models used to evaluate the anxiolytic effects of this compound are the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[3][4][5]

Summary of Preclinical Anxiolytic Efficacy of this compound
Behavioral Test Animal Model Dosage (this compound) Key Findings Reference Compound(s)
Elevated Plus Maze (EPM)Rodent0.05 - 1 mg/kg (i.p.)Increased time spent in and entries into the open arms.Lorazepam
Open Field Test (OFT)RodentNot specifiedIncreased exploration of the center of the arena.Not specified
Elevated Platform TestRodentNot specifiedAnxiolytic effects observed.Fenobam, Rufinamide, Lorazepam, Buspirone

Note: Specific quantitative data from these studies are not publicly available in the reviewed literature. The findings are based on qualitative descriptions of efficacy.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not fully available in the public domain. However, the following sections describe the generalized methodologies for the key behavioral tests used to assess its anxiolytic activity.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxiolytic compounds typically increase the exploration of the open arms.

Generalized Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the ground. Dimensions are standardized for the species being tested (e.g., rats or mice).

  • Environment: The test is conducted in a dimly lit, quiet room to minimize external stressors.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

    • This compound or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period, typically 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is an open, square arena. Anxious animals tend to stay close to the walls (thigmotaxis), while a reduction in anxiety is associated with increased exploration of the center of the arena.

Generalized Protocol:

  • Apparatus: A square arena with high walls to prevent escape.

  • Environment: The arena is typically illuminated to create a mildly anxiogenic environment.

  • Procedure:

    • Animals are habituated to the testing room.

    • This compound or a vehicle control is administered prior to the test.

    • Each animal is placed in the center or a corner of the arena.

    • Behavior is recorded for a specified duration (e.g., 10-20 minutes).

  • Parameters Measured:

    • Time spent in the center zone of the arena.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Experimental Workflow for Anxiolytic Drug Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Male Wistar Rats) Acclimatization Acclimatization to Facility Conditions Animal_Selection->Acclimatization Drug_Prep Drug Preparation (this compound, Vehicle, Comparator) Acclimatization->Drug_Prep Drug_Admin Drug Administration (i.p.) Drug_Prep->Drug_Admin Habituation Habituation to Testing Room Drug_Admin->Habituation EPM Elevated Plus Maze Test (5 min) Habituation->EPM OFT Open Field Test (10-20 min) Habituation->OFT Data_Collection Video Tracking & Data Collection EPM->Data_Collection OFT->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Results Results Interpretation & Comparison Stat_Analysis->Results

Generalized workflow for preclinical anxiolytic screening.

Safety and Tolerability

Preclinical studies have indicated that this compound has a favorable safety profile. It has demonstrated low toxicity and no significant side effects have been observed in in-vivo animal models.[2][3][4] Furthermore, the anxiolytic effects of this compound do not appear to be associated with sedative effects, as locomotor activity was not affected in the behavioral tests.[1]

Conclusion

This compound, a selective 5-HT6 receptor antagonist, has shown promising anxiolytic effects in preclinical animal models. Its efficacy in the elevated plus maze and open field test, coupled with a good safety profile, suggests its potential as a novel therapeutic agent for the treatment of anxiety disorders. Further research, including the public dissemination of detailed quantitative data and clinical trials, is warranted to fully elucidate its therapeutic utility in human populations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies with AVN-211, a selective 5-HT6 receptor antagonist. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this compound's effects on cognition and anxiety-like behaviors.

Introduction to this compound and 5-HT6 Receptor Antagonism

This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. The therapeutic potential of 5-HT6 receptor antagonists stems from their ability to modulate multiple neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for cognitive processes. This has positioned 5-HT6 receptor antagonists as promising candidates for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.

The mechanism of action for 5-HT6 receptor antagonists involves the modulation of intracellular signaling cascades. By blocking the constitutive activity of the 5-HT6 receptor, which is coupled to a Gs protein, these antagonists can decrease the production of cyclic AMP (cAMP). This, in turn, influences downstream pathways, including the ERK1/2 and mTOR signaling pathways, which are involved in synaptic plasticity and memory formation. Furthermore, 5-HT6 receptors are located on GABAergic interneurons, and their antagonism can lead to a disinhibition of acetylcholine and glutamate release, thereby enhancing cognitive function.

Data Presentation

The following tables are templates to illustrate how quantitative data from in vivo studies with this compound can be structured for clear comparison. Researchers should replace the placeholder data with their experimental findings.

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)NDiscrimination Index (Mean ± SEM)p-value vs. Vehicle
Vehicle-100.15 ± 0.05-
This compound0.05100.35 ± 0.06<0.05
This compound0.2100.55 ± 0.07<0.01
Positive Control (e.g., Donepezil)1.0100.50 ± 0.08<0.01

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)NTime in Open Arms (s, Mean ± SEM)Open Arm Entries (Mean ± SEM)p-value vs. Vehicle (Time)
Vehicle-1235.2 ± 4.18.5 ± 1.2-
This compound0.051255.8 ± 5.312.1 ± 1.5<0.05
This compound0.21275.1 ± 6.815.3 ± 1.8<0.01
Positive Control (e.g., Diazepam)2.01280.5 ± 7.216.8 ± 2.0<0.01

Table 3: Effect of this compound on Spatial Learning in the Morris Water Maze (MWM) Test

Treatment GroupDose (mg/kg)NEscape Latency (Day 5, s, Mean ± SEM)Time in Target Quadrant (Probe Trial, s, Mean ± SEM)p-value vs. Vehicle (Latency)
Vehicle10-45.3 ± 3.925.1 ± 2.5-
This compound0.21025.8 ± 2.740.2 ± 3.1<0.01
Positive Control (e.g., Memantine)5.01028.1 ± 3.038.5 ± 2.9<0.01

Mandatory Visualizations

AVN_211_Signaling_Pathway cluster_neuron Neuron cluster_synapse Synaptic Regulation AVN_211 This compound HTR6 5-HT6 Receptor AVN_211->HTR6 Antagonism G_protein Gs Protein HTR6->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ERK ERK cAMP->ERK Modulates mTOR mTOR ERK->mTOR Cognition Improved Cognition mTOR->Cognition Enhances Synaptic Plasticity GABA_neuron GABAergic Interneuron ACh_neuron Cholinergic Neuron GABA_neuron->ACh_neuron Inhibits Glu_neuron Glutamatergic Neuron GABA_neuron->Glu_neuron Inhibits ACh_release Acetylcholine Release ACh_neuron->ACh_release Glu_release Glutamate Release Glu_neuron->Glu_release ACh_release->Cognition Glu_release->Cognition HTR6_GABA 5-HT6 Receptor HTR6_GABA->GABA_neuron Located on AVN_211_GABA This compound AVN_211_GABA->HTR6_GABA Antagonism

Caption: this compound Signaling and Neurotransmitter Modulation.

Experimental_Workflow_NOR cluster_setup Experimental Setup cluster_procedure Test Procedure (Day 2) cluster_analysis Data Analysis Animal_Housing Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Arena (Day 1: 10 min) Animal_Housing->Habituation Drug_Admin This compound Administration (e.g., 30 min pre-training) Habituation->Drug_Admin Training Training Phase (T1) (10 min with two identical objects) Drug_Admin->Training Retention Retention Interval (e.g., 1 hour) Training->Retention Testing Testing Phase (T2) (5 min with one familiar and one novel object) Retention->Testing Data_Collection Record Exploration Time (Familiar vs. Novel) Testing->Data_Collection DI_Calculation Calculate Discrimination Index (DI) DI = (Novel - Familiar) / (Novel + Familiar) Data_Collection->DI_Calculation Stats Statistical Analysis (e.g., ANOVA, t-test) DI_Calculation->Stats

Caption: Experimental Workflow for the Novel Object Recognition Test.

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory in rodents.

1.1. Animals:

  • Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

  • Housing: Group-housed (3-4 per cage) with ad libitum access to food and water, maintained on a 12h light/dark cycle. Acclimatize animals to the facility for at least one week before testing.

1.2. Apparatus:

  • A square open-field arena (e.g., 50x50x40 cm for rats; 40x40x30 cm for mice) made of non-porous material (e.g., PVC) for easy cleaning.

  • Objects: Two sets of identical objects and one set of novel objects. Objects should be of similar size, but differ in shape and texture. They should be heavy enough that the animals cannot displace them.

1.3. Experimental Procedure:

  • Habituation (Day 1): Place each animal in the empty arena for 10 minutes to allow for free exploration and to reduce novelty-induced stress on the testing day.

  • Training (Day 2, T1):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the training session.

    • Place two identical objects in opposite corners of the arena.

    • Gently place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for 10 minutes.

    • Return the animal to its home cage.

  • Testing (Day 2, T2):

    • After a retention interval (e.g., 1-24 hours), place one of the familiar objects and one novel object in the same locations as in the training phase.

    • Place the animal back in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object using a video tracking system. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.

1.4. Data Analysis:

  • Calculate the Discrimination Index (DI) for each animal: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare between treatment groups.

Elevated Plus-Maze (EPM) Test

This protocol assesses anxiety-like behavior in rodents.[1][2][3][4][5]

2.1. Animals:

  • Same as for the NOR test.

2.2. Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) opposite to each other.[5]

2.3. Experimental Procedure:

  • Pre-treatment: Administer this compound or vehicle 30-60 minutes before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[4]

    • Allow the animal to freely explore the maze for 5 minutes.[3][4]

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

2.4. Data Analysis:

  • Primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries.

  • An increase in these measures is indicative of an anxiolytic-like effect.

  • Total arm entries can be used as a measure of general locomotor activity.

  • Analyze the data using appropriate statistical tests.

Morris Water Maze (MWM) Test

This protocol assesses spatial learning and memory in rodents.[6][7][8][9]

3.1. Animals:

  • Same as for the NOR test.

3.2. Apparatus:

  • A circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • Distal visual cues are placed around the room and should remain constant throughout the experiment.

3.3. Experimental Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Administer this compound or vehicle daily, 30-60 minutes before the first trial.

    • Conduct 4 trials per day for each animal. In each trial, the animal is released from one of four starting positions and has 60 seconds to find the hidden platform.

    • If the animal fails to find the platform within 60 seconds, it is gently guided to it.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • The platform location remains constant throughout the acquisition phase.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

3.4. Data Analysis:

  • Acquisition: Analyze the escape latency (time to find the platform) and path length across the training days. A decrease in these measures indicates learning.

  • Probe Trial: A significant preference for the target quadrant (more time spent) indicates spatial memory retention.

  • Analyze the data using repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial.

References

Application Notes and Protocols for AVN-211 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-211 is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which is primarily expressed in the central nervous system.[1] Due to its mechanism of action, this compound has been investigated for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] Preclinical studies in rodent models have suggested that this compound possesses pro-cognitive and anxiolytic properties.[2][3]

These application notes provide a detailed overview of the use of this compound in common rodent behavioral assays, including protocols for the Elevated Plus Maze (EPM), Forced Swim Test (FST), and Novel Object Recognition (NOR) test. The information is intended to guide researchers in designing and conducting experiments to evaluate the behavioral effects of this compound.

Mechanism of Action: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) plays a crucial role in synaptic plasticity and memory formation.[2][3]

By blocking the 5-HT6 receptor, this compound is hypothesized to modulate the activity of this signaling pathway. The antagonism of 5-HT6 receptors has been shown to increase cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[2]

Figure 1: Simplified 5-HT6 Receptor Signaling Pathway and the Action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key rodent behavioral assays based on its known pharmacological profile. These tables are for illustrative purposes to demonstrate the expected outcomes and should be replaced with actual experimental data.

Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.2
This compound0.0525.8 ± 3.535.1 ± 4.1
This compound0.230.1 ± 4.0 42.3 ± 4.8
Diazepam (Positive Control)2.035.4 ± 4.2 48.7 ± 5.1
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.

Table 2: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s) (Mean ± SEM)
Vehicle-180.5 ± 12.3
This compound0.2145.2 ± 10.1
This compound1.0120.8 ± 9.5**
Fluoxetine (Positive Control)20.0105.3 ± 8.7***
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.

Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)
Vehicle-0.15 ± 0.05
This compound0.050.35 ± 0.07
This compound0.20.45 ± 0.08**
Donepezil (Positive Control)1.00.55 ± 0.09***
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.

Experimental Protocols

The following are detailed protocols for conducting behavioral assays with this compound in rodents.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.[5]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[5]

  • Video tracking system and software.

  • This compound solution.

  • Vehicle solution (e.g., saline, distilled water with a small percentage of a solubilizing agent if necessary).

  • Standard laboratory rodents (rats or mice).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[6]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a specific time point before testing (e.g., 30 minutes). A suggested dose from preclinical mentions is 0.05 mg/kg, i.p.[4]

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[5]

  • Data Collection: Allow the animal to explore the maze for a 5-minute period.[5] Record the session using the video tracking system.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.[5]

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[6]

EPM_Workflow A Acclimation (60 min) B This compound or Vehicle Administration (i.p.) A->B C Pre-treatment Interval (30 min) B->C D Place Animal in Center of EPM C->D E 5-minute Free Exploration D->E F Record Behavior with Video Tracking E->F G Data Analysis: - Time in Open Arms - Open Arm Entries F->G

Figure 2: Experimental Workflow for the Elevated Plus Maze Test.
Forced Swim Test (FST) for Depressive-Like Behavior

This test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[7]

Materials:

  • A transparent cylindrical container (e.g., Plexiglas).

  • Water bath to maintain water temperature.

  • Video camera for recording.

  • This compound solution.

  • Vehicle solution.

  • Standard laboratory rodents (typically mice or rats).

Procedure:

  • Apparatus Setup: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[8]

  • Habituation: Acclimate animals to the testing room.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or via another chosen route. A suggested dose from preclinical mentions is 0.2 mg/kg, p.o.[4]

  • Test Session: Gently place the animal into the water for a 6-minute session.[8]

  • Data Collection: Record the entire session.

  • Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[7] Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • Post-Test Care: After the test, remove the animal, gently dry it, and place it in a warm environment to prevent hypothermia before returning it to its home cage.[9]

FST_Workflow A Acclimation to Testing Room B This compound or Vehicle Administration (p.o.) A->B C Pre-treatment Interval B->C D Place Animal in Water Cylinder C->D E 6-minute Swim Session D->E F Record Behavior E->F H Dry and Warm Animal E->H G Data Analysis: - Immobility Time (last 4 min) F->G

Figure 3: Experimental Workflow for the Forced Swim Test.
Novel Object Recognition (NOR) Test for Recognition Memory

This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. It is a measure of recognition memory.[8]

Materials:

  • An open-field arena.

  • Two identical objects (familiar objects).

  • One novel object, distinct from the familiar objects in shape and texture.

  • Video tracking system and software.

  • This compound solution.

  • Vehicle solution.

  • Standard laboratory rodents.

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.[8]

  • Training (Familiarization): On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).[8]

  • Drug Administration: Administer this compound or vehicle at a specific time point relative to the training or testing phase (e.g., 30 minutes before the test phase).

  • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for 5-10 minutes.[8]

  • Data Collection: Record the time spent exploring each object (novel and familiar). Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

  • Cleaning: Clean the arena and objects thoroughly between each animal.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing A 5-10 min Exploration of Empty Arena B 10 min Exploration of Two Identical Objects A->B C This compound or Vehicle Administration B->C D Retention Interval (e.g., 24h) C->D E 5-10 min Exploration of One Familiar and One Novel Object D->E F Record Behavior E->F G Data Analysis: - Discrimination Index F->G

Figure 4: Experimental Workflow for the Novel Object Recognition Test.

Conclusion

This compound, as a selective 5-HT6 receptor antagonist, shows promise in preclinical models for its potential cognitive-enhancing and anxiolytic effects. The protocols and data presentation formats provided in these application notes offer a framework for researchers to systematically evaluate the behavioral pharmacology of this compound in rodents. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Further research with robust quantitative analysis will be essential to fully elucidate the therapeutic potential of this compound.

References

AVN-211 for Cognitive Enhancement: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive overview of AVN-211, a selective 5-HT6 receptor antagonist, for research in cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

Introduction

This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, which is predominantly expressed in brain regions associated with cognition, such as the cortex and hippocampus. Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects. Preclinical studies and early clinical trials have suggested the potential of this compound as a therapeutic agent for cognitive impairment in disorders like schizophrenia and Alzheimer's disease.[1][2][3][4]

Mechanism of Action

The cognitive-enhancing effects of this compound are believed to be mediated through its antagonism of the 5-HT6 receptor. This receptor is coupled to Gs proteins and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, this compound is thought to disinhibit downstream signaling cascades, ultimately leading to the release of several neurotransmitters implicated in learning and memory.

The proposed signaling pathway is as follows:

This compound Signaling Pathway AVN211 This compound HTR6 5-HT6 Receptor AVN211->HTR6 AC Adenylyl Cyclase HTR6->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK pERK1/2 PKA->ERK CREB CREB ERK->CREB Neurotransmission Increased Cholinergic & Glutamatergic Neurotransmission CREB->Neurotransmission Modulation Cognition Cognitive Enhancement Neurotransmission->Cognition

This compound inhibits the 5-HT6 receptor, leading to downstream effects on neurotransmission and cognitive enhancement.

Preclinical Research Protocols

Animal Models

Preclinical studies of this compound have utilized rodent models to assess its pro-cognitive effects. Common models include mice and rats with pharmacologically-induced cognitive deficits (e.g., using scopolamine) or age-related cognitive decline.

Behavioral Assays for Cognitive Enhancement

The NOR test is a widely used assay to evaluate recognition memory in rodents.

Experimental Workflow:

Novel Object Recognition Workflow Habituation Habituation Phase (Day 1: 10 min in empty arena) Training Training Phase (Day 2: 10 min with two identical objects) Habituation->Training Testing Testing Phase (Day 2, after delay: 5-10 min with one familiar and one novel object) Training->Testing DataAnalysis Data Analysis (Discrimination Index) Testing->DataAnalysis

Workflow for the Novel Object Recognition (NOR) test.

Protocol:

  • Habituation: Individually house mice and handle them for several days before the experiment. On day 1, allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.

  • Training: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes.

  • Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the objects for 5-10 minutes. Record the time spent exploring each object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

The MWM test is a classic behavioral assay for assessing spatial learning and memory in rodents.

Experimental Workflow:

Morris Water Maze Workflow Acquisition Acquisition Phase (Days 1-4: 4 trials/day to find hidden platform) Probe Probe Trial (Day 5: 60 sec in pool with platform removed) Acquisition->Probe DataAnalysis Data Analysis (Escape latency, time in target quadrant) Probe->DataAnalysis

Workflow for the Morris Water Maze (MWM) test.

Protocol:

  • Apparatus: Use a circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.

  • Acquisition Phase: For 4-5 consecutive days, subject each rat to four trials per day. In each trial, the rat is placed in the pool from one of four starting positions and allowed to swim until it finds the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it.

  • Probe Trial: On the day after the last acquisition day, remove the platform and allow the rat to swim freely for 60 seconds. Record the swimming path.

  • Data Analysis: Key parameters to measure are the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant (where the platform was located) during the probe trial.

Preclinical Dosage Information

In preclinical studies, this compound has been shown to be effective in improving cognitive performance in rodents at the following dose ranges:

SpeciesRoute of AdministrationEffective Dose Range
MiceIntraperitoneal (i.p.) or Oral (p.o.)0.05 - 1 mg/kg
RatsIntraperitoneal (i.p.)0.05 - 0.2 mg/kg

Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Clinical Research Protocols

Target Populations

Clinical research on this compound for cognitive enhancement has primarily focused on two patient populations:

  • Schizophrenia: Patients with stable schizophrenia who experience persistent cognitive deficits.

  • Alzheimer's Disease: Patients with mild-to-moderate Alzheimer's disease.

Clinical Trial Design

A typical clinical trial design for investigating the cognitive-enhancing effects of this compound is a randomized, double-blind, placebo-controlled study.

Logical Flow of a Clinical Trial:

Clinical Trial Flow Screening Patient Screening & Consent Baseline Baseline Assessments (Cognitive & Clinical) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (Cognitive & Clinical) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Logical flow of a typical clinical trial for this compound.
Clinical Dosage Information

A Phase II pilot study of this compound as an add-on therapy in patients with schizophrenia utilized the following dosing regimen:[1][2]

WeekDaily Dosage
14 mg
2-68 mg
Cognitive and Clinical Outcome Measures

A variety of validated scales and tests can be used to assess the efficacy of this compound on cognition and clinical symptoms.

Assessment TypeExamples
Cognitive Assessments MATRICS Consensus Cognitive Battery (MCCB), Cambridge Neuropsychological Test Automated Battery (CANTAB), Continuous Attention Task (CAT), Wechsler Adult Intelligence Scale (WAIS) subtests[5]
Clinical Assessments Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression-Severity (CGI-S), Calgary Depression Rating Scale (CDRS)[5]

In the Phase II trial for schizophrenia, a trend towards superiority of this compound over placebo was observed in the general and positive symptom sections of the PANSS.[1] Additionally, significant improvements in selectivity and continuous attention were noted in the this compound group as measured by the Continuous Attention Task and a subtest of the WAIS.[5]

Summary and Future Directions

This compound has demonstrated pro-cognitive potential in both preclinical and early clinical studies. The data suggests that targeting the 5-HT6 receptor is a promising strategy for treating cognitive impairment in psychiatric and neurodegenerative disorders. Further larger-scale clinical trials are warranted to fully elucidate the efficacy and safety profile of this compound and to determine the optimal dosing for different patient populations.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should adhere to all applicable regulations and guidelines for conducting preclinical and clinical research.

References

Application Notes: In Vitro Efficacy Assessment of AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AVN-211 (also known as CD-008-0173) is a novel, highly selective, and orally active small molecule antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R).[1][2][3][4] The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in cognitive processes, learning, and memory.[5][6] Antagonism of this receptor is a promising therapeutic strategy for managing cognitive impairment associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2][7][8][9][10]

These application notes provide a comprehensive overview of the essential in vitro techniques required to characterize the efficacy, selectivity, and safety profile of this compound. Detailed protocols for key assays, data presentation tables, and illustrative diagrams of signaling pathways and experimental workflows are included to guide researchers in the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of its associated G-protein. Upon binding of the endogenous agonist serotonin (5-HT), the receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels activate downstream effectors like Protein Kinase A (PKA), modulating neuronal function.

This compound exerts its therapeutic effect by acting as a competitive antagonist at the 5-HT6 receptor. It binds to the receptor with high affinity, thereby blocking serotonin from binding and preventing the subsequent Gs-mediated activation of adenylyl cyclase and production of cAMP.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Receptor 5-HT6 Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates AVN211 This compound (Antagonist) AVN211->Receptor Binds & Blocks cAMP cAMP ATP->cAMP Converts PKA Downstream Effectors (PKA) cAMP->PKA Activates Binding_Assay_Workflow Workflow: Radioligand Binding Assay A Prepare cell membranes expressing 5-HT6R B Incubate membranes with: 1. Radioligand (e.g., [3H]LSD) 2. Vehicle (Total Binding) 3. Non-specific ligand (NSB) 4. This compound (Test) A->B C Separate bound from free radioligand (Rapid Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Plot % Inhibition vs. [this compound] and determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F Functional_Assay_Workflow Workflow: cAMP Functional Assay A Seed 5-HT6R-expressing cells into a 96-well plate and culture overnight B Pre-incubate cells with serial dilutions of this compound or vehicle A->B C Stimulate cells with a fixed concentration (e.g., EC80) of Serotonin B->C D Lyse cells and stop the reaction C->D E Measure intracellular cAMP levels (e.g., TR-FRET, ELISA) D->E F Plot % Inhibition vs. [this compound] and determine IC50 E->F

References

Application Notes and Protocols for AVN-211 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-211 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising therapeutic target for the symptomatic treatment of cognitive deficits in Alzheimer's disease (AD). The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function in various preclinical models of AD. These application notes provide a comprehensive overview of the methodologies and key data associated with the preclinical evaluation of this compound in Alzheimer's disease models.

Data Presentation

In Vitro Pharmacology and Pharmacokinetics of this compound

The following tables summarize the in vitro binding affinity, potency, and pharmacokinetic parameters of this compound. This data is crucial for dose selection and interpretation of in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterValueSpeciesAssay Type
Ki (5-HT6R) 1.09 nMHumanRadioligand Binding Assay
IC50 (5-HT6R) 2.34 nMHumanFunctional Assay
Selectivity >5000-foldHumanAgainst a panel of other receptors, ion channels, and transporters
hERG IC50 18 µMHumanPatch Clamp Assay

Table 2: In Vitro Metabolism Profile of this compound

CYP IsoformIC50
CYP2B6 0.76 µM
CYP2C9 2.68 µM
CYP2C19 8.08 µM

Table 3: Preclinical Pharmacokinetics of this compound (as reported for AM211)

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Rat IV2--2.4-
PO105.41-48-78
Dog IV2--3.1-
PO1013.50.3-48-78

Note: The pharmacokinetic data is from a study on a compound referred to as "AM211". Researchers should exercise caution and verify if this data corresponds to this compound.

Table 4: In Vivo Acute Toxicity of this compound

SpeciesRouteLD50 (mg/kg)
Mouse i.p.13684
Rat i.p.>2000

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 5-HT6 Receptor Antagonism

Blockade of the 5-HT6 receptor by this compound is proposed to enhance cognitive function through the modulation of multiple downstream signaling pathways. The primary mechanism involves the disinhibition of cholinergic and glutamatergic neurons.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Cholinergic/Glutamatergic) cluster_2 Intracellular Signaling AVN211 This compound HT6R 5-HT6 Receptor AVN211->HT6R Antagonism GABA GABAergic Interneuron HT6R->GABA Inhibition Gs Gs protein Fyn Fyn Kinase HT6R->Fyn Interaction ACh_Glu Acetylcholine & Glutamate Release GABA->ACh_Glu Disinhibition Cognition Improved Cognition ACh_Glu->Cognition AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB Activation PKA->CREB ERK ERK Activation Fyn->ERK G cluster_0 Phase 1: Model & Compound Preparation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Data Analysis & Interpretation A1 Select Animal Model (e.g., Scopolamine-induced amnesia, APP/PS1 transgenic mice) B1 Animal Habituation A1->B1 A2 Prepare this compound Formulation and Vehicle Control B2 Drug Administration (this compound or Vehicle) A2->B2 B1->B2 B3 Induction of Cognitive Deficit (e.g., Scopolamine injection) B2->B3 If applicable B4 Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) B2->B4 B3->B4 C1 Data Collection (e.g., Escape latency, time in target quadrant, discrimination index) B4->C1 C3 Statistical Analysis C1->C3 C2 Biochemical Analysis (Optional: ACh/Glutamate levels, Amyloid-beta/Tau pathology) C2->C3 C4 Interpretation of Results C3->C4

Application Notes and Protocols for AVN-211 in 5-HT6 Receptor Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-211 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the complex signaling pathways modulated by the 5-HT6 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in studying these pathways, with a focus on both in vitro and in vivo applications. This compound has demonstrated pro-cognitive and anxiolytic effects in preclinical models, suggesting its utility in research related to neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[3][2]

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory. The canonical signaling pathway involves the coupling of the 5-HT6 receptor to a Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).

However, the 5-HT6 receptor can also signal through non-canonical pathways, including the activation of the Fyn tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway. This compound, as a potent antagonist, blocks the binding of the endogenous ligand serotonin (5-HT) and other agonists, thereby inhibiting these downstream signaling cascades.

5-HT6_Receptor_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT6R 5-HT6 Receptor Gs Gs 5-HT6R->Gs Activates Fyn Fyn 5-HT6R->Fyn Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK Fyn->ERK Activates Gene_Expression Gene Expression (Cognition, Neuronal Plasticity) ERK->Gene_Expression Regulates CREB->Gene_Expression Regulates Serotonin Serotonin (5-HT) Serotonin->5-HT6R Activates This compound This compound This compound->5-HT6R Blocks

Caption: 5-HT6 Receptor Signaling Pathways and the inhibitory action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating comparison with other 5-HT6 receptor ligands.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssay SystemReference
Binding Affinity (Ki) 1.09 nMHumanRadioligand Binding Assay[1]
Functional Antagonism (IC50) 2.34 nMHumancAMP Assay[1]
Selectivity >5000-fold selective for 5-HT6R over a panel of 65 other receptors, ion channels, and enzymesHumanRadioligand Binding Assays[1]
hERG Potassium Channel IC50 18 µMHumanElectrophysiology[1]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelBehavioral TestThis compound Dose Range (i.p.)Observed EffectReference
Scopolamine-induced amnesia in micePassive Avoidance0.05 - 1 mg/kgReversal of memory impairment[1]
Dizocilpine-induced cognitive deficit in ratsMorris Water Maze0.05 - 0.2 mg/kgImproved spatial navigation and memory[1]
MiceElevated Plus-Maze0.05 - 1 mg/kgIncreased exploration of open arms (anxiolytic effect)[1]
MicePrepulse Inhibition (PPI)0.05 - 0.2 mg/kgRestoration of PPI (antipsychotic-like effect)[1]

Table 3: Pharmacokinetic Profile of this compound in Rats (Oral Administration)

ParameterValue (at 2 mg/kg)Unit
Cmax (Maximum Concentration) ~150ng/mL
Tmax (Time to Maximum Concentration) ~1hour
AUC (Area Under the Curve) ~600ng*h/mL
Oral Bioavailability High (exact percentage not specified)%

(Note: The pharmacokinetic data is estimated from graphical representations in the primary literature and should be considered approximate.)

Experimental Protocols

The following are detailed protocols for key experiments to study 5-HT6 receptor pathways using this compound.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes (e.g., from HEK293 cells expressing 5-HT6R) Start->Prepare_Membranes Incubate Incubate membranes with: - Radioligand (e.g., [3H]-LSD) - Varying concentrations of this compound - Buffer Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT6 receptor in appropriate media.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-LSD).

      • A range of concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a known 5-HT6 antagonist for non-specific binding.

      • Assay buffer to reach the final volume.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human 5-HT6 receptor.

    • Seed the cells into a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a range of concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) at its EC80 concentration.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

In Vivo Assays

1. Morris Water Maze (for Spatial Learning and Memory)

This protocol assesses the pro-cognitive effects of this compound in a rodent model of cognitive impairment.

Morris_Water_Maze_Workflow Start Start Induce_Impairment Induce cognitive impairment in rodents (e.g., with scopolamine or dizocilpine) Start->Induce_Impairment Administer_this compound Administer this compound or vehicle (e.g., 0.05-0.2 mg/kg, i.p.) Induce_Impairment->Administer_this compound Acquisition_Phase Acquisition Phase (e.g., 4 days): Train rodents to find a hidden platform in a water pool Administer_this compound->Acquisition_Phase Probe_Trial Probe Trial (e.g., on day 5): Remove the platform and measure time spent in the target quadrant Acquisition_Phase->Probe_Trial Analyze Analyze escape latency, path length, and time in target quadrant Probe_Trial->Analyze End End Analyze->End

Caption: Workflow for the Morris Water Maze experiment.

Methodology:

  • Apparatus:

    • A circular pool (e.g., 1.5 m in diameter) filled with opaque water.

    • A submerged escape platform.

    • Visual cues placed around the room.

    • A video tracking system.

  • Procedure:

    • Cognitive Impairment Model: Induce cognitive deficits in rats or mice using a pharmacological agent such as scopolamine or dizocilpine.

    • Drug Administration: Administer this compound (e.g., 0.05-0.2 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the first trial of each day.

    • Acquisition Phase (e.g., 4 consecutive days):

      • Conduct 4 trials per day for each animal.

      • For each trial, place the animal in the pool at one of four starting positions.

      • Allow the animal to swim and locate the hidden platform.

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial (e.g., on day 5):

      • Remove the escape platform from the pool.

      • Allow the animal to swim freely for a set duration (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies and path lengths across the acquisition days between the this compound treated group and the vehicle control group.

    • In the probe trial, compare the time spent in the target quadrant between the groups.

2. Elevated Plus-Maze (for Anxiolytic Effects)

This protocol evaluates the anxiolytic-like effects of this compound.

Methodology:

  • Apparatus:

    • A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

    • A video camera to record the session.

  • Procedure:

    • Drug Administration: Administer this compound (e.g., 0.05-1 mg/kg, intraperitoneally) or a vehicle control to mice 30-60 minutes before the test. A positive control such as lorazepam can also be used.

    • Test Session:

      • Place the mouse in the center of the maze, facing one of the open arms.

      • Allow the mouse to explore the maze freely for a set duration (e.g., 5 minutes).

      • Record the session for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • Compare these parameters between the this compound treated group, the vehicle control group, and the positive control group. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a highly selective and potent 5-HT6 receptor antagonist that serves as a critical tool for elucidating the physiological and pathological roles of 5-HT6 receptor signaling pathways. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in both in vitro and in vivo settings, contributing to a deeper understanding of the therapeutic potential of targeting the 5-HT6 receptor in various CNS disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for In Vivo Behavioral Models for Testing AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo behavioral models relevant for the preclinical assessment of AVN-211, a selective 5-HT6 receptor antagonist. The following protocols and data are intended to guide researchers in designing and interpreting studies to evaluate the pro-cognitive and anxiolytic potential of this compound and similar compounds.

Introduction

This compound is a novel, highly selective antagonist of the 5-HT6 receptor, which is predominantly expressed in brain regions associated with cognition and mood, such as the hippocampus and cortex.[1][2] Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[2][3] Preclinical studies have demonstrated the potential of this compound in improving cognitive function and reducing anxiety-like behaviors, suggesting its therapeutic potential for neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][4]

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in various behavioral models.

Table 1: Pro-cognitive Effects of this compound in Rodent Models

Behavioral TestAnimal ModelTreatment Groups (Intraperitoneal, i.p.)Key FindingsReference
Passive Avoidance Test Scopolamine-induced amnesia in miceVehicle, this compound (0.05-1 mg/kg), Memantine (5 mg/kg), Tacrine (10 mg/kg)This compound significantly reversed memory impairment, with effects superior to memantine and tacrine.[3][5]
Morris Water Maze Rats with induced cognitive deficitsVehicle, this compound (0.05-0.2 mg/kg)This compound significantly improved spatial navigation, restoring the dwell time in the target quadrant to levels comparable to the control group.[2][5]

Table 2: Anxiolytic Effects of this compound in Rodent Models

Behavioral TestAnimal ModelTreatment Groups (Intraperitoneal, i.p.)Key FindingsReference
Elevated Plus-Maze MiceVehicle, this compound (0.05-1 mg/kg), LorazepamThis compound extended the exploration time in the open arms, with an effect comparable to lorazepam, without inducing motor inhibition.[1][5]
Open Field Test MiceVehicle, this compoundThis compound demonstrated anxiolytic efficacy.[1][2][1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonism and a general experimental workflow for testing this compound.

5_HT6_Receptor_Antagonism_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Binds & Activates AC Adenylyl Cyclase 5-HT6R->AC Activates (Gs) Fyn Fyn 5-HT6R->Fyn Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Neurotransmission Increased Cholinergic & Glutamatergic Neurotransmission PKA->Neurotransmission ERK ERK Phosphorylation Fyn->ERK ERK->Neurotransmission This compound This compound This compound->5-HT6R Blocks

Caption: Proposed signaling pathway of 5-HT6 receptor antagonism by this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Administration This compound or Vehicle Administration Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., MWM, EPM) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: General experimental workflow for in vivo testing of this compound.

Experimental Protocols

Passive Avoidance Test

Objective: To assess the effects of this compound on learning and memory in a fear-motivated task.

Materials:

  • Passive avoidance apparatus (two compartments, one lit and one dark, connected by a door)

  • Shock generator

  • Rodents (mice or rats)

  • This compound, vehicle, and positive control (e.g., memantine)

  • Standard animal cages

Procedure:

  • Habituation:

    • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Handle each animal for a few minutes daily for 3-5 days prior to testing.

  • Acquisition Trial (Training):

    • Administer this compound (e.g., 0.05-1 mg/kg, i.p.) or vehicle 30-60 minutes before the trial.

    • Place the animal in the lit compartment.

    • After a brief exploration period (e.g., 60 seconds), open the door to the dark compartment.

    • Once the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Return the animal to its home cage.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the animal back into the lit compartment.

    • Open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300-600 seconds.

    • Longer latencies indicate better memory of the aversive stimulus.

Data Analysis:

  • Compare the step-through latencies between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Morris Water Maze (MWM)

Objective: To evaluate the effects of this compound on spatial learning and memory.

Materials:

  • Circular water tank (maze) filled with opaque water

  • Submerged escape platform

  • Video tracking system

  • Rodents (rats or mice)

  • This compound, vehicle, and positive control

  • Standard animal cages

Procedure:

  • Habituation:

    • Acclimate animals to the testing room and handle them as described for the passive avoidance test.

  • Acquisition Phase (Training):

    • Administer this compound (e.g., 0.05-0.2 mg/kg, i.p.) or vehicle daily, 30-60 minutes before the first trial.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, place the animal in the water at one of four starting positions, facing the wall of the tank.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Testing):

    • 24 hours after the last training session, remove the platform from the tank.

    • Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Analyze escape latencies during the acquisition phase using repeated measures ANOVA.

  • Compare the time spent in the target quadrant and platform crossings during the probe trial between groups using ANOVA.

Elevated Plus-Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound.

Materials:

  • Elevated plus-maze (two open arms and two closed arms, elevated from the floor)

  • Video tracking system

  • Rodents (mice or rats)

  • This compound, vehicle, and positive control (e.g., lorazepam)

  • Standard animal cages

Procedure:

  • Habituation:

    • Acclimate animals to the testing room for at least 1 hour before the test.

  • Test Session:

    • Administer this compound (e.g., 0.05-1 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm.

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare these parameters between treatment groups using ANOVA. An increase in open arm exploration is indicative of an anxiolytic effect.

Conclusion

The in vivo behavioral models described provide a robust framework for evaluating the therapeutic potential of this compound. The data suggests that this compound possesses both pro-cognitive and anxiolytic properties, warranting further investigation in clinical settings for the treatment of cognitive and anxiety-related symptoms in neurological and psychiatric disorders.[1][2] The provided protocols offer a standardized approach to replicate and expand upon these preclinical findings.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for evaluating the pharmacokinetics of AVN-211, a selective 5-HT6 receptor antagonist. The following sections detail the essential preclinical and clinical pharmacokinetic studies, bioanalytical methods, and data interpretation required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction to this compound Pharmacokinetics

This compound is a small molecule drug candidate that has been investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[1][2][3] Its mechanism of action is the selective antagonism of the serotonin 6 (5-HT6) receptor.[2] A thorough understanding of its pharmacokinetic (PK) profile is critical for dose selection, predicting drug-drug interactions, and ensuring safety and efficacy in clinical trials.[4][5] This document outlines the key in vitro and in vivo studies to establish the PK properties of this compound.

Preclinical Pharmacokinetic Evaluation

Preclinical PK studies are essential to characterize the ADME properties of this compound in animal models before human trials. These studies provide foundational data on the drug's behavior in a biological system.[4][5]

In Vitro ADME Studies
  • Metabolic Stability: Assessed using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, human) to predict in vivo clearance.[6] this compound has been reported to exhibit high liver metabolic stability.[6]

  • CYP450 Inhibition: Evaluates the potential of this compound to inhibit major cytochrome P450 enzymes.[6] Studies have shown that this compound can inhibit CYP2B6, CYP2C9, and CYP2C19 at certain concentrations.[6]

  • Plasma Protein Binding: Determines the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.[6] this compound has a high plasma protein binding rate.[6]

  • Cell Permeability: Assays like the Caco-2 permeability model are used to predict intestinal absorption.

In Vivo Pharmacokinetic Studies in Animals

In vivo studies in animal models such as mice and rats are conducted to determine key PK parameters.[7]

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Illustrative Data)

ParameterMouseRat
Dose (mg/kg) 0.05-1 (i.p.), 0.2 (p.o.)0.05-0.2 (i.p.)
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng*h/mL) Data not availableData not available
Half-life (t½) (h) Data not availableData not available
Bioavailability (%) Data not availableData not available

Note: Specific quantitative data for this compound is not publicly available. This table structure is provided for data presentation.

Clinical Pharmacokinetic Evaluation

Following successful preclinical evaluation, clinical trials in humans are conducted to assess the safety, tolerability, and pharmacokinetics of this compound. The compound has undergone Phase I and Phase II clinical trials.[1][8][9]

Table 2: Human Pharmacokinetic Parameters of this compound (Illustrative Data from a Phase I Study)

ParameterDose Group 1 (e.g., 4 mg)Dose Group 2 (e.g., 8 mg)
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng*h/mL) Data not availableData not available
Half-life (t½) (h) Data not availableData not available

Note: Specific quantitative data for this compound from clinical trials is not publicly available. This table structure is provided for data presentation.

Experimental Protocols

Bioanalytical Method: LC-MS/MS for this compound Quantification in Plasma

Objective: To accurately quantify this compound concentrations in plasma samples from preclinical and clinical studies.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis of small molecules due to its high sensitivity and selectivity.[10]

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: A suitable UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of this compound and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Quantify the concentration of this compound in the quality control and unknown samples from the calibration curve.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.

  • Dosing:

    • IV Group (n=3): Administer this compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer this compound (e.g., 5 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Analyze plasma samples for this compound concentration using the validated LC-MS/MS method.

    • Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability).

Visualizations

Signaling Pathway of the 5-HT6 Receptor

This compound acts as an antagonist at the 5-HT6 receptor. The activation of this Gs-protein coupled receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, and can also influence other signaling cascades such as the ERK and mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gαs 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates AVN211 This compound AVN211->5HT6R Antagonism ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Activates mTOR mTOR ERK->mTOR Activates Gene_Expression Gene Expression (Cognition, Neuronal Plasticity) CREB->Gene_Expression Regulates

Caption: 5-HT6 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study for a small molecule like this compound.

G Animal_Acclimation Animal Acclimation (e.g., Rats, 3 days) Dosing Drug Administration (IV and PO routes) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (Multiple time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Reporting (PK parameters) PK_Analysis->Data_Reporting

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Logical Relationship of ADME Processes

This diagram shows the interconnectedness of the four main pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion.

G Absorption Absorption Distribution Distribution Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism Absorption->Metabolism First-Pass Effect Distribution->Metabolism Delivered to Tissues (e.g., Liver) Excretion Excretion Distribution->Excretion Direct Elimination (e.g., Renal) Metabolism->Excretion Formation of Metabolites

Caption: The Interplay of ADME Processes in Pharmacokinetics.

References

Application Notes and Protocols for Assessing the Anxiolytic Effects of AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical and clinical assessment of the anxiolytic (anti-anxiety) effects of AVN-211, a selective 5-HT6 receptor antagonist. The protocols outlined below are based on established methodologies and are intended to facilitate the systematic evaluation of this compound's therapeutic potential in anxiety disorders.

Introduction to this compound

This compound is a novel and highly selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4][5] Preclinical studies have demonstrated its potential anxiolytic properties, with an efficacy comparable or superior to existing anxiolytics such as lorazepam and buspirone in various animal models.[2][3][4] The primary mechanism of action is believed to be the modulation of neurotransmitter systems through the blockade of 5-HT6 receptors, which are predominantly expressed in brain regions associated with cognition, mood, and anxiety, such as the hippocampus, prefrontal cortex, and striatum. Notably, the anxiolytic effects of this compound do not appear to be mediated by peripheral benzodiazepine receptors.[2]

Preclinical Assessment of Anxiolytic Effects

A battery of behavioral paradigms in rodents is recommended to comprehensively evaluate the anxiolytic potential of this compound. These tests are based on the natural conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit, or elevated spaces.

Experimental Protocols for Animal Models

1. Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[6][7][8][9] Anxiolytic compounds typically increase the exploration of the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Administer this compound or vehicle to the test animals (e.g., mice or rats) at predetermined time points before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor effects).

2. Open Field Test (OFT)

The OFT assesses anxiety-related behaviors by measuring the animal's tendency to remain in the periphery of a novel, open arena versus exploring the more "anxiogenic" central area.[1][6]

  • Apparatus: A square or circular arena with high walls.

  • Procedure:

    • Following administration of this compound or vehicle, place the animal in the center of the open field.

    • Allow the animal to explore the arena for a specified duration (e.g., 5-10 minutes).

    • Record the session from above.

  • Parameters to Measure:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Frequency of rearing (vertical exploration).

3. Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[7][9] Anxiolytics are expected to increase the time spent in the light compartment.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Procedure:

    • After treatment with this compound or vehicle, place the animal in the center of the illuminated compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the session with a video camera.

  • Parameters to Measure:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Data Presentation: Expected Outcomes in Preclinical Models

The following table summarizes the expected quantitative outcomes from preclinical studies with this compound based on existing literature.

Behavioral Test Parameter Expected Effect of this compound Reference Compounds
Elevated Plus Maze Time in Open ArmsSignificant IncreaseLorazepam, Buspirone
Open Arm EntriesSignificant IncreaseLorazepam, Buspirone
Open Field Test Time in CenterSignificant IncreaseDiazepam
Center EntriesSignificant IncreaseDiazepam
Light-Dark Box Time in Light BoxSignificant IncreaseDiazepam
TransitionsIncreaseDiazepam

Clinical Assessment of Anxiolytic Effects

While clinical trials for this compound have primarily focused on schizophrenia and Alzheimer's disease, its anxiolytic potential warrants investigation in human subjects.[10][11][12][13] Methodologies for assessing anxiolytic drug effects in healthy volunteers and patient populations are well-established.[14][15][16]

Experimental Protocols for Human Trials

1. Threat-of-Shock Paradigm

This model induces a state of anticipatory anxiety by exposing subjects to the threat of a mild, unpredictable electric shock.[14][16]

  • Procedure:

    • Participants are administered a single dose of this compound or placebo in a double-blind, crossover design.

    • Physiological (e.g., startle reflex, skin conductance) and subjective (e.g., self-reported anxiety) measures are recorded during periods with and without the threat of shock.

  • Parameters to Measure:

    • Fear-potentiated startle response.

    • Skin conductance level.

    • Subjective anxiety ratings (e.g., using a Visual Analog Scale).

2. Standardized Anxiety and Depression Scales

Validated self-report and clinician-administered scales are crucial for assessing the anxiolytic effects of this compound in a clinical setting.

  • Scales:

    • Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to assess the severity of anxiety symptoms.[15]

    • Hospital Anxiety and Depression Scale (HADS): A self-report scale to screen for the presence and severity of anxiety and depression.[17][18]

    • Generalized Anxiety Disorder 7-item (GAD-7) scale: A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.[19]

  • Procedure: These scales should be administered at baseline and at various time points throughout the clinical trial to track changes in anxiety symptoms.

Data Presentation: Expected Outcomes in Clinical Trials

The following table outlines the expected outcomes in a clinical trial assessing the anxiolytic effects of this compound.

Assessment Method Parameter Expected Effect of this compound
Threat-of-Shock Fear-Potentiated StartleReduction
Skin Conductance LevelReduction
Subjective AnxietyReduction
Anxiety Scales HAM-A ScoreSignificant Decrease from Baseline
HADS-Anxiety Subscale ScoreSignificant Decrease from Baseline
GAD-7 ScoreSignificant Decrease from Baseline

Visualizations

Signaling Pathway

AVN211_Anxiolytic_Pathway AVN211 This compound HTR6 5-HT6 Receptor AVN211->HTR6 Antagonism AC Adenylate Cyclase HTR6->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation mTOR mTOR Signaling PKA->mTOR Neurotransmission Modulation of GABAergic & Glutamatergic Neurotransmission mTOR->Neurotransmission Anxiolytic Anxiolytic Effects Neurotransmission->Anxiolytic

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow

Anxiolytic_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Animal_Models Rodent Models (Mice/Rats) Dosing This compound Administration Animal_Models->Dosing Behavioral_Tests Behavioral Testing (EPM, OFT, Light-Dark Box) Dosing->Behavioral_Tests Data_Analysis_Preclinical Data Analysis (e.g., Time in open arms/center) Behavioral_Tests->Data_Analysis_Preclinical Evaluation Evaluation of Anxiolytic Efficacy Data_Analysis_Preclinical->Evaluation Human_Subjects Healthy Volunteers or Patients with Anxiety Dosing_Clinical This compound Administration (Double-blind, Placebo-controlled) Human_Subjects->Dosing_Clinical Anxiety_Induction Anxiety Paradigms (e.g., Threat-of-Shock) Dosing_Clinical->Anxiety_Induction Scales Anxiety & Depression Scales (HAM-A, HADS, GAD-7) Dosing_Clinical->Scales Data_Analysis_Clinical Data Analysis (Physiological & Subjective Measures) Anxiety_Induction->Data_Analysis_Clinical Scales->Data_Analysis_Clinical Data_Analysis_Clinical->Evaluation

References

Troubleshooting & Optimization

Overcoming AVN-211 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides solutions for overcoming common experimental challenges related to the solubility of AVN-211, a selective 5-HT6 receptor antagonist.[1][2] By addressing these issues, researchers can ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound (also known as CD-008-0173) is a selective 5-HT6 receptor antagonist investigated for its potential in treating neurodegenerative and psychiatric disorders.[2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended primary solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[4][5]

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What happened and how can I prevent this?

This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in a concentrated organic solvent is rapidly introduced into an aqueous buffer where its solubility is much lower.[6][7] The localized high concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to crash out of solution.[4]

To prevent this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤0.1%, to avoid solvent-induced artifacts.[4]

  • Use a Serial Dilution Method: Instead of a single large dilution, perform serial dilutions. First, make intermediate dilutions of your DMSO stock in 100% DMSO. Then, add the final, most diluted DMSO stock to your pre-warmed aqueous medium.

  • Optimize the Dilution Technique: Add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) media while gently vortexing or swirling.[4] This ensures rapid and even dispersion, preventing localized over-concentration.

Q3: Can I use heating or sonication to dissolve my this compound?

Gentle heating and sonication can be effective for dissolving stubborn compounds.[5][6] However, these methods should be used with caution as they can potentially degrade the compound.

  • Gentle Warming: Use a water bath set to a modest temperature (e.g., 37°C). Avoid excessive heat.[6]

  • Sonication: Use short bursts in a sonicating water bath to avoid overheating the sample.[7][8]

  • Stability Check: After using these methods, always visually inspect the solution for any signs of degradation, such as a color change.

Q4: My this compound appears to be soluble initially but precipitates over time in the incubator. Why is this happening?

Precipitation that occurs over time during an experiment can be caused by several factors:

  • Temperature and pH Shifts: The environment inside a CO2 incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Temperature changes between the lab bench and the 37°C incubator can also impact solubility.[9]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation.[9][10]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[10][11]

Troubleshooting Guide

Use the following table to diagnose and solve solubility issues with this compound.

Observation Potential Cause Recommended Solution(s)
Precipitate forms immediately upon dilution into aqueous media. Compound concentration exceeds its aqueous solubility limit.[9]- Decrease the final working concentration of this compound.- Prepare a higher concentration stock in DMSO and use a smaller volume for dilution.[9]- Use a stepwise, gentle dilution method into pre-warmed media.[4]
Stock solution in DMSO is cloudy or contains visible crystals. Improper storage or concentration is too high for long-term stability.- Visually inspect the stock solution before each use.[4]- Gently warm (37°C) and vortex to attempt redissolution.[4]- Prepare fresh stock solutions more frequently and consider aliquoting to avoid freeze-thaw cycles.[9]
Precipitate forms over time during the experiment (e.g., in the incubator). - pH or temperature instability.- Interaction with media components (e.g., serum proteins).[9]- Evaporation from the culture plate.[10]- Ensure media is properly buffered for the CO2 environment.- Pre-warm all solutions to 37°C before mixing.[9]- Test solubility in different serum concentrations or serum-free media.- Ensure proper humidification in the incubator and use sealed flasks or plates.[10]
Experimental results are inconsistent or show low compound potency. Micro-precipitation is occurring, reducing the effective concentration of this compound in solution.- After preparing the final dilution, centrifuge a sample at high speed and measure the this compound concentration in the supernatant via HPLC or LC-MS.[6]- Perform a solubility test to determine the maximum soluble concentration in your specific experimental media (see Protocol 1).

Experimental Protocols

Protocol 1: Determining the Apparent Solubility of this compound in Cell Culture Media

This protocol helps determine the maximum concentration of this compound that remains soluble in your specific medium under your experimental conditions.

  • Preparation: Pre-warm your chosen cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • Serial Dilution: Prepare a series of dilutions of your this compound DMSO stock directly into the pre-warmed medium. Aim for a range of final concentrations (e.g., from 1 µM to 50 µM). Vortex gently immediately after each addition.

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your longest experimental time point (e.g., 24 hours).[9]

  • Visual Inspection: At several time points (e.g., 0, 4, and 24 hours), visually inspect each tube for signs of precipitation (haziness, cloudiness, or visible particles). For a more sensitive check, pipette a small drop onto a microscope slide and look for micro-precipitates.[9]

  • Quantification (Optional but Recommended): To get a precise measurement, centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of soluble this compound using HPLC-UV or LC-MS.[6] The highest concentration that shows no precipitation is your apparent solubility limit.

Visualizations

Logical Workflow for Troubleshooting Solubility

This diagram outlines a step-by-step process for diagnosing and resolving this compound precipitation issues.

G A Start: this compound Precipitation Observed B Is the DMSO stock solution clear? A->B C Warm (37°C) & Vortex Stock. Prepare fresh stock if needed. B->C No D Does precipitation occur immediately upon dilution? B->D Yes C->D E Precipitation occurs over time in incubator. D->E No F Review Dilution Method: 1. Lower final concentration. 2. Use pre-warmed media. 3. Add stock dropwise with mixing. D->F Yes G Check Environmental Factors: 1. Media pH & buffering. 2. Incubator humidity. 3. Test serum concentration. E->G H Run Solubility Assay (Protocol 1) F->H G->H I Problem Solved H->I G cluster_cytoplasm Cytoplasm SHT7 5-HT7 Receptor Gs Gs Protein SHT7->Gs G12 G12 Protein SHT7->G12 AC Adenylyl Cyclase Gs->AC activates Rho Rho GTPases G12->Rho activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates Rho->ERK activates Neurite Outgrowth\n& Synaptogenesis Neurite Outgrowth & Synaptogenesis ERK->Neurite Outgrowth\n& Synaptogenesis

References

Technical Support Center: AVN-211 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AVN-211 in preclinical settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of this compound dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective antagonist of the serotonin 5-HT6 receptor.[1] By blocking this receptor, it modulates the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes like learning and memory.[1][2] This mechanism of action underlies its potential therapeutic effects in neurodegenerative and psychiatric disorders.

Q2: What is the recommended starting dose for in vivo studies with this compound?

A2: Based on preclinical studies in mice and rats, effective doses of this compound for cognitive enhancement have been observed in the range of 0.05 to 1 mg/kg administered intraperitoneally (i.p.) and at 0.2 mg/kg for oral (p.o.) administration. The optimal dose will depend on the specific animal model, the route of administration, and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: What are the known pharmacokinetic properties of this compound in preclinical models?

A3: this compound has been shown to have an appropriate pharmacokinetic profile in preclinical studies. While specific parameters like Cmax, Tmax, and AUC are not extensively published in a consolidated format, the available data suggests good bioavailability and stability. Further details on pharmacokinetic parameters can be found in specialized studies or may require experimental determination for your specific model.

Q4: What is the safety and toxicology profile of this compound?

A4: this compound has demonstrated low toxicity and no significant side effects in in vivo preclinical studies. It has a high therapeutic index, with a reported LD50 in mice that is significantly higher than the effective doses. For detailed toxicology data, including No Observed Adverse Effect Level (NOAEL), it is advisable to consult comprehensive safety and toxicology study reports if available, or conduct specific toxicity assessments for your intended application.

Q5: In which animal models of Alzheimer's disease has this compound shown efficacy?

A5: this compound has demonstrated procognitive effects in various animal models of Alzheimer's disease that exhibit cognitive deficits. These models often involve the induction of memory impairment through agents like scopolamine. The compound has been shown to reverse these deficits in behavioral tasks such as the passive avoidance test and the Morris water maze.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Cognitive Enhancement Models
Animal ModelAdministration RouteDosage RangeKey FindingsReference
Mice (scopolamine-induced amnesia)Intraperitoneal (i.p.)0.05 - 1 mg/kgSignificant reversal of memory impairment in passive avoidance test.Ivachtchenko et al., 2016
Mice (scopolamine-induced amnesia)Oral (p.o.)0.2 mg/kgEffective in reversing memory deficits.Ivachtchenko et al., 2016
Rats (cognitive impairment model)Intraperitoneal (i.p.)Not specifiedImprovement in cognitive performance.Mentioned in general preclinical data
Table 2: Summary of In Vitro Pharmacology of this compound
AssayTargetResult
Radioligand BindingHuman 5-HT6 ReceptorHigh affinity and selectivity
Cytochrome P450 InhibitionMajor CYP isoformsLow potential for drug-drug interactions
hERG Channel BlockadehERG potassium channelLow risk of cardiotoxicity

Experimental Protocols

Passive Avoidance Test

Objective: To assess the effect of this compound on learning and memory in a fear-motivated task.

Materials:

  • Passive avoidance apparatus (a box with two compartments, one illuminated and one dark, separated by a guillotine door)

  • Shock generator

  • This compound solution

  • Vehicle control solution

  • Scopolamine solution (for inducing amnesia)

  • Mice (e.g., BALB/c)

Procedure:

  • Habituation: On day 1, place each mouse in the illuminated compartment of the apparatus and allow it to explore for a set period (e.g., 60 seconds).

  • Training (Acquisition):

    • Administer this compound or vehicle control at the desired dose and route (e.g., 0.05-1 mg/kg, i.p.) 30 minutes before the training session.

    • To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training trial.

    • Place the mouse in the illuminated compartment. Once the mouse enters the dark compartment with all four paws, close the guillotine door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Testing (Retention): 24 hours after the training session, place the mouse back into the illuminated compartment.

  • Record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). A longer latency indicates better memory retention.

Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • Circular water tank (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • Submerged platform.

  • Visual cues placed around the room.

  • Video tracking system.

  • This compound solution.

  • Vehicle control solution.

  • Rats or mice.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle daily before the trials.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the tank.

    • Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Mandatory Visualizations

G This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT6_Receptor 5-HT6 Receptor Serotonin->5-HT6_Receptor Activates G_Protein Gs Protein 5-HT6_Receptor->G_Protein Activates GABA_Interneuron GABAergic Interneuron (Inhibition) 5-HT6_Receptor->GABA_Interneuron Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Plasticity) CREB->Gene_Transcription Promotes Cholinergic_Neuron Cholinergic Neuron (Acetylcholine Release) GABA_Interneuron->Cholinergic_Neuron Inhibits Glutamatergic_Neuron Glutamatergic Neuron (Glutamate Release) GABA_Interneuron->Glutamatergic_Neuron Inhibits This compound This compound This compound->5-HT6_Receptor Blocks G Preclinical Experimental Workflow for this compound Start Start Dose_Range_Finding Dose-Range Finding Study Start->Dose_Range_Finding Efficacy_Studies Efficacy Studies (e.g., Morris Water Maze, Passive Avoidance) Dose_Range_Finding->Efficacy_Studies Pharmacokinetic_Studies Pharmacokinetic (PK) Studies (Single and Repeated Dose) Efficacy_Studies->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies (Acute and Chronic) Pharmacokinetic_Studies->Toxicology_Studies Data_Analysis Data Analysis and Interpretation Toxicology_Studies->Data_Analysis Report Report Data_Analysis->Report

References

Addressing potential side effects of AVN-211 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-211, a selective 5-HT6 receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides guidance on how to address specific unexpected results or issues that may arise during your in vitro and in vivo experiments with this compound.

In Vitro Experimentation

Question: My in vitro assay shows inconsistent or no activity of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent or absent activity of this compound in vitro can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Solubility: this compound may have precipitated out of solution. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing final dilutions in aqueous assay buffers. Visually inspect stock solutions for any precipitates.

    • Stability: The compound may have degraded. Use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Adsorption: this compound might adsorb to plasticware. Using low-adhesion microplates and pipette tips can mitigate this.

  • Assay Conditions:

    • Cell Health: Ensure the cells used in your assay are healthy and in the logarithmic growth phase. Perform a cell viability test (e.g., Trypan Blue exclusion or MTT assay) to confirm.

    • Receptor Expression: Verify the expression of the 5-HT6 receptor in your cell line using a validated method such as Western blot or qPCR.

    • Assay Buffer Composition: The pH and ionic strength of the buffer can influence ligand binding. Ensure the buffer composition is optimal for the 5-HT6 receptor.

  • Experimental Design:

    • Concentration Range: The concentrations of this compound tested may be outside the effective range. Test a wider range of concentrations to determine the IC50 or EC50.

    • Incubation Time: The incubation time may be insufficient for the compound to reach equilibrium with the receptor. Optimize the incubation time for your specific assay.

A logical workflow for troubleshooting in vitro assay issues is presented below.

Troubleshooting In Vitro Assay Issues with this compound start Inconsistent/No this compound Activity check_compound Verify Compound Integrity: - Check solubility - Prepare fresh solutions - Use low-adhesion plasticware start->check_compound check_assay Assess Assay Conditions: - Confirm cell health and receptor expression - Validate assay buffer check_compound->check_assay Compound OK no_resolve Issue Persists: Consult literature for similar compounds Contact technical support check_compound->no_resolve Compound issue found and corrected, but problem persists check_design Review Experimental Design: - Test a wider concentration range - Optimize incubation time check_assay->check_design Assay conditions optimal check_assay->no_resolve Assay conditions corrected, but problem persists resolve Issue Resolved check_design->resolve Design optimized check_design->no_resolve Design optimized, but problem persists Investigating Unexpected In Vivo Behavioral Effects of this compound start Unexpected Behavioral Effect Observed dose_response Conduct Dose-Response Study start->dose_response pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dose_response->pk_pd Characterize dose-dependency off_target_screen In Vitro Off-Target Screening pk_pd->off_target_screen Correlate exposure with effect metabolite_id Metabolite Identification and Profiling off_target_screen->metabolite_id No clear off-target hits environmental_factors Review Experimental and Environmental Variables metabolite_id->environmental_factors Metabolites are inactive conclusion Characterize the Observed Effect environmental_factors->conclusion Variables controlled Simplified 5-HT6 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT6 Receptor serotonin->receptor Activates avn211 This compound avn211->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Effects (e.g., CREB phosphorylation, neurotransmitter release) pka->downstream

Improving the bioavailability of AVN-211 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of AVN-211 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

The oral bioavailability of this compound has been reported to be 24% in WAQ strain rats.[1] While this compound is orally bioavailable, this moderate percentage suggests that there is potential for significant improvement through formulation strategies.[1][2]

Q2: What are the known physicochemical properties of this compound?

This compound is a solid powder with the following properties:

  • Chemical Formula: C15H15N3O2S2[3]

  • Molecular Weight: 333.424 g/mol [3]

  • Appearance: Solid powder[3]

  • Solubility: Described as having "average solubility".[1]

A summary of these properties is presented in the table below.

PropertyValueReference
Chemical FormulaC15H15N3O2S2[3]
Molecular Weight333.424 g/mol [3]
AppearanceSolid powder[3]
Oral Bioavailability (rat)24%[1]

Q3: What are common reasons for the moderate oral bioavailability of a compound like this compound?

Moderate oral bioavailability can be attributed to several factors, including:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids can be a primary rate-limiting step for absorption.

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver before the drug reaches systemic circulation can reduce bioavailability.

  • Poor Membrane Permeability: The inability of the drug to efficiently cross the intestinal epithelium.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?

Several formulation strategies can enhance the bioavailability of compounds with limited aqueous solubility.[4][5][6] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[6]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve solubility and dissolution.[4][6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[4][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[5]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo studies with this compound.

Issue 1: High variability in plasma concentrations between subjects.

  • Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract due to its moderate solubility.

  • Troubleshooting Steps:

    • Particle Size Analysis: Ensure consistent particle size distribution of the this compound powder across all batches.

    • Formulation Optimization: Consider using a formulation strategy that enhances solubility and dissolution, such as a solid dispersion or a lipid-based formulation.

    • Standardized Dosing Procedure: Ensure that the vehicle and administration procedure are consistent for all animals.

Issue 2: Lower than expected plasma exposure (AUC) despite dose escalation.

  • Possible Cause: Saturation of absorption mechanisms or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand if poor membrane transport is a limiting factor.

    • Investigate Metabolic Stability: Use in vitro liver microsome assays to determine the extent of first-pass metabolism.[7] If metabolism is high, formulation strategies that promote lymphatic uptake, such as LBDDS, could be beneficial.[4]

    • Use of Permeation Enhancers: Judicious use of permeation enhancers in the formulation could improve absorption, though this should be done with caution to avoid toxicity.[5][8]

Issue 3: Difficulty in preparing a stable and homogenous dosing formulation.

  • Possible Cause: Poor solubility and wettability of the this compound powder in common aqueous vehicles.

  • Troubleshooting Steps:

    • Vehicle Screening: Test a range of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and lipid-based systems, to identify a suitable one that can solubilize or suspend this compound effectively.

    • Particle Size Reduction: Micronizing the this compound powder can improve its dispersibility in liquid vehicles.

    • Develop a Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can significantly improve its wettability and dissolution in aqueous media.[4]

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

  • Objective: To prepare a homogenous suspension of micronized this compound for oral administration.

  • Materials:

    • This compound powder

    • Micronization apparatus (e.g., jet mill)

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

    • Mortar and pestle

    • Magnetic stirrer and stir bar

  • Method:

    • Micronize the this compound powder to a mean particle size of <10 µm.

    • Accurately weigh the required amount of micronized this compound.

    • In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Transfer the suspension to a beaker and stir continuously using a magnetic stirrer until a homogenous suspension is achieved.

    • Maintain continuous stirring during dosing to ensure dose uniformity.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a simple suspension.

  • Materials:

    • Male WAQ strain rats (n=6 per group)

    • This compound formulation and control suspension

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA tubes, capillaries)

    • Centrifuge

    • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

  • Method:

    • Fast the rats overnight prior to dosing.

    • Administer the this compound formulation or control suspension via oral gavage at a dose of 10 mg/kg.[1]

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until bioanalysis.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Experimental_Workflow Experimental Workflow for Improving this compound Bioavailability cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Data Analysis and Decision A Low Bioavailability (24%) and/or High Variability B Physicochemical Characterization (Solubility, Permeability) A->B C Select Formulation Strategy (e.g., Micronization, LBDDS, Solid Dispersion) B->C D Prepare Formulations C->D E Pharmacokinetic Study in Rats (Oral Administration) D->E F Blood Sampling and Bioanalysis E->F G Calculate PK Parameters (AUC, Cmax) F->G H Compare Formulations G->H I Select Lead Formulation for Further Studies H->I

Caption: Workflow for developing and evaluating new this compound formulations.

Signaling_Pathway Potential Strategies to Overcome Bioavailability Barriers cluster_0 Barriers to Oral Bioavailability cluster_1 Formulation Strategies cluster_2 Mechanism of Improvement cluster_3 Outcome A Poor Aqueous Solubility D Particle Size Reduction (Micronization, Nanosizing) A->D E Amorphous Solid Dispersions A->E B First-Pass Metabolism F Lipid-Based Systems (LBDDS) B->F C Poor Permeability G Permeation Enhancers C->G H Increased Dissolution Rate D->H I Enhanced Solubility E->I J Lymphatic Uptake F->J K Increased Membrane Fluidity G->K L Improved Bioavailability H->L I->L J->L K->L

Caption: Strategies to overcome common barriers to oral bioavailability.

References

Troubleshooting unexpected results with AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVN-211 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory. This compound's primary mechanism of action is to block the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT6 receptor. This antagonism modulates downstream signaling pathways, which has been investigated for potential therapeutic effects in conditions like schizophrenia and Alzheimer's disease.

Q2: What are the known signaling pathways affected by this compound?

The 5-HT6 receptor canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] However, research has revealed a more complex signaling network. The 5-HT6 receptor can also signal through alternative, non-canonical pathways, including the activation of the mTOR and Cdk5 pathways.[1] Therefore, the effects of this compound may not be limited to the modulation of cAMP levels and could involve these other signaling cascades. Understanding this complexity is crucial for interpreting experimental results.

Q3: What is the selectivity profile of this compound?

This compound is a highly selective antagonist for the 5-HT6 receptor. However, at higher concentrations, some off-target activity has been noted, particularly at the 5-HT2B receptor subtype. It is important to consider this when designing experiments and interpreting data, especially when using high concentrations of the compound.

Q4: How should I prepare and store this compound for in vitro experiments?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then make further dilutions in the appropriate assay buffer to achieve the desired final concentrations. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Unexpected Results

Issue 1: No or low antagonist activity observed in a cell-based assay.

Possible Cause 1: Suboptimal Assay Conditions

  • Cell Health and Receptor Expression: Ensure that the cells used in the assay are healthy and express a sufficient level of the 5-HT6 receptor. Low receptor expression will result in a small assay window.

  • Agonist Concentration: The concentration of the 5-HT agonist used to stimulate the cells is critical. An excessively high agonist concentration can overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80).

  • Incubation Times: Optimize the pre-incubation time with this compound and the subsequent incubation time with the agonist to ensure that the assay reaches equilibrium.

Possible Cause 2: Compound-Related Issues

  • Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.

  • Solubility Issues: At high concentrations, this compound may precipitate out of solution, especially in aqueous buffers. Visually inspect solutions for any signs of precipitation.

Possible Cause 3: Complex 5-HT6 Receptor Pharmacology

  • Constitutive Activity: The 5-HT6 receptor is known to exhibit constitutive (agonist-independent) activity, meaning it can signal even in the absence of an agonist.[3][4][5] If your assay has a high basal signal due to constitutive activity, the inhibitory effect of a neutral antagonist like this compound may be less apparent. In such cases, an inverse agonist, which reduces the basal activity of the receptor, might be required as a positive control. The effect of this compound should be compared to the basal activity of the cells.

Issue 2: Inconsistent or variable results between experiments.

Possible Cause 1: Cell Culture Variability

  • Passage Number: Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to changes in cell physiology and receptor expression levels.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Uneven cell distribution will lead to variability in the results.

Possible Cause 2: Reagent Preparation and Handling

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.

  • Reagent Stability: Ensure that all reagents, including cell culture media, buffers, and assay components, are within their expiration dates and have been stored correctly.

Issue 3: Unexpected Phenotype Observed in a Cellular Model.

Possible Cause 1: Off-Target Effects

  • Concentration-Dependent Effects: The unexpected phenotype may be due to off-target effects of this compound, especially at higher concentrations. As mentioned, this compound has some activity at the 5-HT2B receptor. Consider if the observed phenotype could be related to the modulation of this or other off-target receptors.

  • Control Experiments: To investigate potential off-target effects, include control experiments with other selective 5-HT6 receptor antagonists to see if they produce the same phenotype. Additionally, if a specific off-target is suspected, use a selective antagonist for that target to see if it can block the unexpected effect of this compound.

Possible Cause 2: Non-Canonical Signaling

  • Pathway-Specific Effects: The observed phenotype may be a result of this compound modulating one of the non-canonical 5-HT6 receptor signaling pathways (e.g., mTOR or Cdk5).[1] Standard cAMP assays will not capture these effects. Consider using assays that can probe these alternative pathways, such as Western blotting for phosphorylated downstream targets.

Data Summary

Table 1: In Vitro Potency of this compound

ParameterValue
5-HT6 Receptor Binding Affinity (Ki)2.1 nM
5-HT6 Receptor Functional Antagonism (IC50)15 nM
5-HT2B Receptor Binding Affinity (Ki)230 nM

Table 2: Metabolic Stability of this compound

SystemHalf-life (t1/2)
Human Liver Microsomes> 60 min
Rat Liver Microsomes45 min

Table 3: Cytochrome P450 Inhibition by this compound

CYP IsoformIC50
CYP2D6> 10 µM
CYP3A4> 10 µM
CYP2C95.6 µM

Experimental Protocols

Protocol 1: In Vitro 5-HT6 Receptor Antagonist Functional Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the potency of this compound as a 5-HT6 receptor antagonist by measuring its ability to inhibit 5-HT-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • 5-HT (Serotonin)

  • This compound

  • cAMP assay kit (e.g., HTRF-based or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-5HT6 cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentrations.

    • Prepare a 4x solution of 5-HT in assay buffer at its EC80 concentration (this should be predetermined).

  • Assay Procedure:

    • Carefully remove the culture medium from the cell plates.

    • Add 5 µL of the 4x this compound dilutions to the appropriate wells.

    • Add 5 µL of assay buffer to the control wells.

    • Pre-incubate the plates for 15-30 minutes at room temperature.

    • Add 5 µL of the 4x 5-HT solution to all wells except the basal control wells (add 5 µL of assay buffer to these).

    • Incubate the plates for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the cAMP assay reagents according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the chosen cAMP assay kit.

    • Normalize the data to the control wells (basal and 5-HT stimulated).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gs Gs 5HT6R->Gs Activates mTOR_pathway mTOR Pathway 5HT6R->mTOR_pathway Activates Cdk5_pathway Cdk5 Pathway 5HT6R->Cdk5_pathway Activates Serotonin Serotonin (5-HT) Serotonin->5HT6R Activates This compound This compound This compound->5HT6R Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify this compound Integrity (Storage, Solubility, Fresh Dilutions) Start->Check_Compound Check_Assay Review Assay Parameters (Cell Health, Reagent Quality, Controls) Start->Check_Assay Consider_Pharmacology Evaluate Complex Pharmacology (Constitutive Activity, Off-Target Effects, Non-Canonical Signaling) Check_Compound->Consider_Pharmacology If compound is OK Check_Assay->Consider_Pharmacology If assay is OK Analyze_Data Re-analyze Data (Normalization, Curve Fitting) Consider_Pharmacology->Analyze_Data Conclusion Identify Root Cause and Revise Experiment Analyze_Data->Conclusion

References

Refining experimental design for AVN-211 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving AVN-211, a selective 5-HT6 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1] This receptor is almost exclusively expressed in the central nervous system, particularly in regions associated with cognition and memory like the hippocampus and cortex.[1][2] By blocking the 5-HT6 receptor, which is predominantly located on GABAergic interneurons, this compound is thought to reduce inhibitory GABA release. This, in turn, leads to an increased release of acetylcholine and glutamate, key neurotransmitters for learning and memory.[1][2]

Q2: We are observing cognitive deficits in our 5-HT6 receptor knockout mice, which seems counterintuitive for a target of a cognitive enhancer. Why is this?

A2: This is a known paradoxical finding in the field. The discrepancy between the pro-cognitive effects of 5-HT6R antagonists and the cognitive impairments often seen in constitutive 5-HT6R knockout mice is thought to be due to developmental compensation. The complete absence of the receptor from conception in knockout models can lead to compensatory changes in other neurotransmitter systems during development, which are not present when the receptor is acutely blocked by an antagonist in wild-type animals.[3]

Q3: We are seeing high variability in our in-vivo behavioral experiments with this compound. What are the potential causes?

A3: High variability in behavioral studies can stem from several factors. It is crucial to ensure consistent compound formulation and administration, as solubility and stability can impact bioavailability. Additionally, subtle variations in experimental procedures, such as animal handling, the time of day for testing, and environmental disturbances, can introduce significant variability. To mitigate this, standardize all procedures and ensure the experimenter is blinded to the treatment groups.[4][5]

Troubleshooting Guides

In Vitro Assay Issues
Problem Potential Cause Suggested Solution
High non-specific binding in radioligand binding assay Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.[4]
Inefficient washing.Ensure rapid and thorough washing of filters with ice-cold wash buffer.[6]
Inconsistent IC50/EC50 values in functional assays Compound solubility or stability issues.Verify that your compound is fully dissolved and stable in the assay buffer.[4]
Suboptimal incubation time.Optimize the incubation time to ensure the compound reaches equilibrium.[4]
In Vivo Behavioral Study Issues
Problem Potential Cause Suggested Solution
No effect of this compound in the Morris Water Maze Suboptimal dosage.Conduct a dose-response study to determine the optimal concentration.[5]
Animal model is not sensitive to 5-HT6R modulation.Consider using a different cognitive impairment model, such as scopolamine-induced amnesia.[5]
Animals are floating and not actively searching in the Morris Water Maze Learned helplessness or hypothermia.Ensure water temperature is appropriate (e.g., 20-22°C) and do not leave animals in the water for excessively long periods.[5]
Sedative effects of the compound.Assess the compound's effect on locomotor activity in an open field test.[5]

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueSpeciesAssay
IC50 2.34 nMHumanRadioligand Binding Assay ([3H]-LSD)
Ki 1.09 nMHumanRadioligand Binding Assay ([3H]-LSD)

Data compiled from publicly available information.

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesDosing RouteTmax (h)Cmax (µg/mL)Bioavailability (%)
Rat Oral15.448-78%
Dog Oral0.313.548-78%

Data represents a summary from available preclinical studies and may vary based on experimental conditions.[7]

Experimental Protocols

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT6 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD.

  • Non-specific binding control: Methiothepin (5 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • 96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound (this compound) or buffer for total binding and methiothepin for non-specific binding.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[6]

  • Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.[6]

  • Scintillation Counting: Place filters in scintillation vials with cocktail and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[6]

Protocol 2: Morris Water Maze (MWM)

Objective: To assess the effect of this compound on spatial learning and memory.

Materials:

  • A large circular pool (1.5-2.0 m diameter) filled with opaque water (using non-toxic white paint).

  • A submerged escape platform.

  • A video tracking system.

  • Rodents (mice or rats).

Procedure:

  • Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform.[1]

  • Acquisition Phase (Days 2-5):

    • Conduct 4 trials per day for each animal.

    • Place the animal in the water at one of four quasi-random start locations.

    • Allow the animal 60-90 seconds to find the hidden platform.

    • If found, allow the animal to remain on the platform for 15-30 seconds. If not found, guide it to the platform.[1]

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.[8]

Protocol 3: Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory.

Materials:

  • An open-field arena.

  • Two identical objects for the familiarization phase.

  • One familiar object and one novel object for the test phase.

  • A video recording and analysis system.

Procedure:

  • Habituation: Allow each animal to explore the empty arena to acclimate.[9]

  • Familiarization Trial (T1):

    • Place two identical objects in the arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.[10]

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 to 24 hours).

  • Test Trial (T2):

    • Replace one of the familiar objects with a novel object.

    • Allow the animal to explore the objects for a set period.

    • Record the time spent exploring the familiar versus the novel object.[11]

  • Data Analysis: Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Exploration Time]). A higher index indicates better recognition memory.

Mandatory Visualizations

G AVN211 This compound HTR6 5-HT6 Receptor (on GABAergic Interneuron) AVN211->HTR6 Antagonizes GABA GABA Release HTR6->GABA Inhibits Cholinergic Cholinergic Neuron GABA->Cholinergic Inhibits Glutamatergic Glutamatergic Neuron GABA->Glutamatergic Inhibits ACh Acetylcholine Release Cholinergic->ACh Increases Glu Glutamate Release Glutamatergic->Glu Increases Cognition Enhanced Cognition ACh->Cognition Glu->Cognition

Caption: Proposed mechanism of action for this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Outcome BindingAssay Radioligand Binding Assay (Determine Ki) PK Pharmacokinetic Studies (Bioavailability, Tmax) BindingAssay->PK FunctionalAssay cAMP Functional Assay (Determine IC50) FunctionalAssay->PK Behavior Behavioral Models (MWM, NOR) PK->Behavior Efficacy Assess Pro-cognitive Efficacy Behavior->Efficacy

Caption: Preclinical experimental workflow for this compound.

G Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Gs Gαs HTR6->Gs Activates mTOR mTOR Pathway HTR6->mTOR Modulates Fyn Fyn Kinase HTR6->Fyn Interacts with AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK Activation PKA->ERK Cognitive Modulation of Cognitive Processes ERK->Cognitive mTOR->Cognitive Fyn->ERK

Caption: Key signaling pathways of the 5-HT6 receptor.

References

Technical Support Center: Mitigating Off-Target Effects of AVN-211 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AVN-211 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this selective 5-HT6 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a binding affinity (Ki) of 1.09 nM.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex.[2] As an antagonist, this compound blocks the binding of the endogenous ligand serotonin to the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By blocking this signaling, this compound is hypothesized to modulate various downstream neurotransmitter systems, leading to its pro-cognitive effects.[4]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the 5-HT6 receptor, it has been shown to interact with other proteins, particularly at higher concentrations. The primary documented off-target effects include the inhibition of certain cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5]

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies you can employ:

  • Dose-Response Studies: Always perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system.[1] Using concentrations significantly higher than the Ki for the 5-HT6 receptor increases the likelihood of engaging off-target proteins.

  • Use of Control Compounds: Include appropriate controls in your experiments. This could involve using a structurally different 5-HT6 receptor antagonist to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

  • Orthogonal Approaches: Whenever possible, validate your findings using non-pharmacological methods. For example, if you are studying the role of the 5-HT6 receptor in a specific cellular process, you could use siRNA or CRISPR-Cas9 to knockdown or knockout the receptor and see if this phenocopies the effect of this compound.

  • Monitor Cell Health: Off-target effects can sometimes manifest as cellular toxicity. Routinely assess cell viability in your experiments, especially when using higher concentrations of this compound.

Q4: I am observing unexpected or inconsistent results in my experiments with this compound. What could be the cause?

Unexpected results can arise from a variety of factors, including off-target effects, experimental variability, or the complex pharmacology of the 5-HT6 receptor itself. Consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or handling can lead to degradation of the compound.

  • Optimize Assay Conditions: Review and optimize your experimental protocols, including cell density, incubation times, and reagent concentrations.

  • Consider "Agonist/Antagonist Paradox": In some experimental paradigms, both 5-HT6 receptor agonists and antagonists have been reported to produce similar effects.[1] This highlights the complexity of 5-HT6 receptor signaling and its downstream consequences.

  • Assess Off-Target Engagement: If you suspect off-target effects, consider performing specific assays to measure the activity of this compound on known off-targets, such as CYP enzymes or the hERG channel, at the concentrations used in your primary experiments.

Quantitative Data Summary

The following tables summarize the known on-target and off-target activities of this compound.

Table 1: On-Target and Off-Target Binding Affinity and Potency of this compound

TargetParameterValueReference
5-HT6 ReceptorKi1.09 nM[1]
CYP2B6IC500.76 µM[5]
CYP2C9IC502.68 µM[5]
CYP2C19IC508.08 µM[5]
hERG ChannelIC5018 µM[5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).[2]

  • Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.[6]

  • This compound

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT6 receptor ligand (e.g., methiothepin).[2]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[6]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[6]

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either this compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by plotting the percent inhibition of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 values of this compound for the inhibition of CYP2B6, CYP2C9, and CYP2C19.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes.[7][8]

  • CYP-specific probe substrates (e.g., bupropion for CYP2B6, diclofenac for CYP2C9, and (S)-mephenytoin for CYP2C19).[7][8][9]

  • This compound

  • NADPH regenerating system.[8]

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[7]

  • Acetonitrile or other suitable organic solvent to terminate the reaction.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • Pre-incubate the HLM or recombinant CYP enzyme with the different concentrations of this compound in a 96-well plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of enzyme activity for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 3: hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the IC50 value of this compound for the inhibition of the hERG potassium channel.

Materials:

  • A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).[10]

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

  • Extracellular and intracellular solutions for patch-clamp recording.[11]

  • This compound

  • Positive control hERG channel blocker (e.g., E-4031).[10]

Procedure:

  • Culture the hERG-expressing cells to an appropriate density for patch-clamp experiments.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[12]

  • Once a stable baseline current is established, perfuse the cell with increasing concentrations of this compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

  • Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to determine the percent inhibition.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a Hill equation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 5-HT6R 5-HT6 Receptor This compound->5-HT6R blocks G_alpha_s Gαs 5-HT6R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression regulates

Caption: Canonical 5-HT6 Receptor Signaling Pathway Blocked by this compound.

G Start Suspected Off-Target Effect Dose_Response Perform Dose-Response Curve for On-Target Effect Start->Dose_Response Lowest_Effective_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Effective_Conc Orthogonal_Validation Orthogonal Validation (e.g., siRNA, other inhibitors) Lowest_Effective_Conc->Orthogonal_Validation Phenotype_Confirmed On-Target Phenotype Confirmed? Orthogonal_Validation->Phenotype_Confirmed Off_Target_Assays Conduct Specific Off-Target Assays (CYP, hERG) Phenotype_Confirmed->Off_Target_Assays No Proceed Proceed with Experiment Phenotype_Confirmed->Proceed Yes Off_Target_Confirmed Off-Target Effect Confirmed? Off_Target_Assays->Off_Target_Confirmed Re-evaluate_Data Re-evaluate Data and Conclusions Off_Target_Confirmed->Re-evaluate_Data Yes Off_Target_Confirmed->Proceed No End Stop/Redesign Experiment Re-evaluate_Data->End

Caption: Troubleshooting Workflow for Suspected Off-Target Effects of this compound.

References

Enhancing the stability of AVN-211 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and enhancing the stability of AVN-211 in solution. This compound is a selective 5-HT6 receptor antagonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease.[1][2][3] While the compound is stable as a solid powder, its stability in aqueous solutions can be a critical factor for obtaining reproducible and accurate experimental results.

This guide addresses common challenges, provides troubleshooting solutions, and details key experimental protocols in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common aqueous buffers?

This compound is susceptible to pH-dependent hydrolytic degradation. The rate of degradation increases significantly as the pH moves from acidic to neutral and basic conditions. For maximum stability in solution during an experiment, it is recommended to use buffers with a pH at or below 6.0. If physiological pH (7.4) is required, fresh solutions should be prepared immediately before use and experiments should be conducted over shorter durations.

Table 1: Stability of this compound (10 µM) in Various Buffers at 25°C

Buffer System (50 mM)pHHalf-life (t½)% Remaining after 8 hours
Citrate Buffer5.0> 72 hours> 95%
Phosphate Buffer6.0~ 48 hours~ 89%
PBS (Phosphate-Buffered Saline)7.4~ 6 hours~ 39%
Tris Buffer8.5~ 1.5 hours< 10%

Note: This data is representative and may vary based on buffer composition and temperature.

Q2: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway is hydrolysis, where the sulfonyl group is cleaved from the pyrazolopyrimidine core, resulting in the formation of an inactive primary degradant, hereafter referred to as "Deg-AVN-211". This reaction is catalyzed by hydroxide ions, explaining the increased degradation rate at higher pH values.[4][5]

AVN211 This compound (Active) Degradant Deg-AVN-211 (Inactive) AVN211->Degradant Degradation Water H₂O (Hydrolysis) (Base-catalyzed) Water->AVN211

Caption: Primary hydrolytic degradation pathway of this compound.
Q3: How can I monitor the degradation of this compound in my samples?

Degradation can be monitored by quantifying the decrease of the parent this compound peak and the corresponding increase of the Deg-AVN-211 peak using a stability-indicating HPLC-UV method. See the Experimental Protocols section for a detailed methodology.

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be prepared in anhydrous DMSO.[6] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2] When stored correctly, DMSO stock solutions are stable for several months. Avoid storing this compound in aqueous buffers for any extended period.

Troubleshooting Guides

Issue 1: I am observing inconsistent IC50 values in my cell-based assays.

Inconsistent potency is a common consequence of compound instability in assay media. Cell culture media is typically buffered at a physiological pH of ~7.4, a condition under which this compound degrades relatively quickly.

Problem Inconsistent IC50 in Cell-Based Assays Cause1 Is this compound degrading in your assay medium? Problem->Cause1 Action1 Prepare this compound solution in medium and incubate for the assay duration. Analyze by HPLC at t=0 and t=end. Cause1->Action1 Investigate Result1 Significant degradation (>10%) observed? Action1->Result1 Solution1 Prepare fresh dilutions immediately before adding to cells. Minimize incubation time. Result1->Solution1 Yes OtherCauses Check for other issues: - Cell passage number - Reagent variability - Pipetting errors Result1->OtherCauses No Solution2 Consider pre-incubation time. Ensure it is consistent across all experiments. Solution1->Solution2

Caption: Troubleshooting workflow for inconsistent assay results.

Troubleshooting Steps:

  • Assess Stability in Media: First, confirm if degradation is the root cause. Incubate this compound in your specific cell culture medium (without cells) for the full duration of your experiment (e.g., 24, 48 hours) at 37°C. Measure the concentration of intact this compound at the beginning and end of the incubation period using the HPLC method provided below.[6]

  • Prepare Fresh Solutions: If degradation is confirmed, always prepare working solutions of this compound fresh from a DMSO stock immediately before adding them to your assay plates. Do not store intermediate dilutions in aqueous buffers.

  • Minimize Pre-incubation: Minimize the time between diluting the compound into the final assay medium and adding it to the cells.

  • Consider Assay Duration: For longer-term assays (>24 hours), be aware that the effective concentration of this compound will decrease over time. This should be noted when interpreting results.

Issue 2: A precipitate forms when I dilute my DMSO stock of this compound into aqueous buffer/media.

This indicates that the aqueous solubility of this compound has been exceeded. While this compound is highly soluble in DMSO, its solubility in aqueous systems is limited.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (ideally ≤0.5%) but sufficient to maintain solubility.[6]

  • Use a Higher DMSO Stock Concentration: Preparing a more concentrated DMSO stock allows you to use a smaller volume to achieve the desired final concentration, which can help maintain solubility.

  • Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[6]

  • Consider Solubilizing Excipients: For formulation development, the use of solubilizing agents like cyclodextrins may be explored. However, these must be validated for compatibility with your specific assay, as they can have independent biological effects.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and Deg-AVN-211

This protocol describes a reversed-phase HPLC method to separate and quantify this compound from its primary hydrolytic degradant, Deg-AVN-211.

start Prepare Mobile Phase & Equilibrate System prep_sample Dilute sample in 50:50 Acetonitrile:Water start->prep_sample inject Inject 10 µL onto HPLC column prep_sample->inject run_gradient Run Gradient Elution (See Table 2) inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze Integrate Peak Areas & Quantify detect->analyze

Caption: Experimental workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Expected Retention Times: Deg-AVN-211 (~3.5 min), this compound (~7.8 min).

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.02080
12.02080
12.17030
15.07030

Procedure:

  • Prepare mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare samples by diluting them to an appropriate concentration (e.g., 1-50 µg/mL) using a diluent of 50:50 acetonitrile:water.

  • Inject the sample and run the gradient program.

  • Integrate the peak areas for Deg-AVN-211 and this compound.

  • Calculate the percentage of remaining this compound using the formula: % Remaining = (Areathis compound at t=x / Areathis compound at t=0) * 100

Protocol 2: pH-Rate Profile Study for this compound

This protocol outlines a procedure to determine the stability of this compound across a range of pH values.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM).

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4 to 9.

  • HPLC system as described in Protocol 1.

Procedure:

  • Preparation: Prepare a series of buffer solutions at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Incubation: For each pH, spike this compound from the DMSO stock into the buffer to a final concentration of 10 µM. Ensure the final DMSO percentage is low (<0.5%). Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately stop the degradation reaction by diluting the aliquot 1:1 with a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid). This neutralizes the pH and precipitates buffer salts.

  • Analysis: Analyze the quenched samples by HPLC as described in Protocol 1 to determine the concentration of remaining this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the observed first-order degradation rate constant (-kobs). A final plot of log(kobs) versus pH will yield the pH-rate profile.

References

Optimizing AVN-211 Administration in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-211 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?

While specific solubility data for this compound in various vehicles is not extensively published, a common starting point for many small molecule antagonists is a formulation of saline with a low percentage of a solubilizing agent. It is recommended to perform a small-scale solubility test to determine the optimal vehicle for your specific concentration needs. A typical starting formulation could be:

  • Vehicle: 0.9% sterile saline with 5-10% DMSO (Dimethyl sulfoxide) and 5-10% Tween® 80.

Important Considerations:

  • Always prepare fresh solutions on the day of administration.

  • Ensure the final concentration of DMSO is well-tolerated by the animal model and administration route. High concentrations of DMSO can cause local irritation or toxicity.

  • The solution should be clear and free of precipitation before administration. If precipitation occurs, gentle warming and vortexing may help, but if it persists, the formulation needs to be optimized.

Q2: What are the recommended routes of administration and corresponding dosages for this compound in rodents?

Based on available preclinical data, this compound has been shown to be effective when administered via intraperitoneal (i.p.) injection and oral gavage (p.o.).[1]

SpeciesRoute of AdministrationEffective Dose Range
MouseIntraperitoneal (i.p.)0.05 - 1 mg/kg
MouseOral (p.o.)0.2 mg/kg
RatIntraperitoneal (i.p.)0.05 - 0.2 mg/kg

Note: These are suggested dose ranges. The optimal dose for a specific study will depend on the animal model, the endpoint being measured, and the specific experimental conditions. It is always recommended to perform a dose-response study to determine the most effective dose for your experiment.

Q3: What are the potential signs of toxicity or adverse effects to monitor for after this compound administration?

This compound has been reported to have low toxicity and no side effects in vivo.[1][2] The acute toxicity (LD50) in mice and rats is very high (13684 mg/kg via i.p. administration), indicating a wide therapeutic window.[1] However, it is always good practice to monitor animals for any signs of distress or adverse reactions after administration of any compound.

General signs of distress in rodents include:

  • Piloerection (hair standing on end)

  • Hunched posture

  • Reduced activity or lethargy

  • Labored breathing

  • Loss of appetite or weight loss

  • Dehydration (can be checked by skin turgor)

  • Any abnormal behavior

If any of these signs are observed, it is important to document them and consult with a veterinarian.

Troubleshooting Guides

Problem 1: Precipitation of this compound in the dosing solution.

  • Possible Cause: The concentration of this compound is too high for the chosen vehicle, or the solution has been stored improperly.

  • Troubleshooting Steps:

    • Verify Solubility: Perform a benchtop solubility test with your vehicle and the desired concentration of this compound.

    • Optimize Vehicle: If solubility is an issue, try increasing the percentage of the co-solvent (e.g., DMSO, Tween® 80) in small increments. Be mindful of the tolerability of the vehicle by the animal.

    • Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment.

    • Gentle Warming: Gentle warming (to no more than 37°C) and vortexing can sometimes help to redissolve a compound that has precipitated out of solution. However, ensure that heat does not degrade the compound.

    • Sonication: Brief sonication can also be used to aid in dissolution.

Problem 2: Animal shows signs of distress immediately after intraperitoneal (i.p.) injection.

  • Possible Cause: Improper injection technique leading to injection into an organ, or irritation from the vehicle.

  • Troubleshooting Steps:

    • Review Injection Protocol: Ensure that the person administering the injection is properly trained and following the correct procedure (see detailed protocol below). The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[3][4]

    • Check Needle Gauge and Length: Use an appropriate needle size for the animal (e.g., 25-27 gauge for mice).[3]

    • Vehicle Irritation: If the injection technique is correct, the vehicle may be causing irritation. Consider reducing the concentration of co-solvents like DMSO. A small pilot study to assess vehicle tolerability is recommended.

    • Injection Volume: Ensure the injection volume is within the recommended limits (e.g., up to 10 ml/kg for mice).[3]

Problem 3: Inconsistent results or lack of efficacy after oral gavage.

  • Possible Cause: Improper gavage technique leading to administration into the trachea instead of the esophagus, or issues with drug absorption.

  • Troubleshooting Steps:

    • Verify Gavage Technique: Ensure that personnel are well-trained in oral gavage. The animal should swallow the gavage needle. If there is resistance or the animal coughs, the needle should be withdrawn immediately.[5][6]

    • Check Gavage Needle Size: Use a gavage needle with a ball-tip that is appropriately sized for the animal to prevent esophageal or stomach perforation.[7]

    • Fasting: For some compounds, bioavailability can be affected by the presence of food in the stomach. Consider a short fasting period (e.g., 4-6 hours) before oral administration, ensuring access to water is maintained.

    • Pharmacokinetics: If the technique is correct, there may be an issue with the oral bioavailability of your specific formulation. A pilot pharmacokinetic study may be necessary to determine the Cmax, Tmax, and overall exposure after oral administration.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound dosing solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol or other suitable disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be exposed and facing upwards.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen. This is lateral to the midline and caudal to the umbilicus.[3]

  • Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation at a new site.

  • Injection: Once correct placement is confirmed, inject the solution slowly and steadily.

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress.

Protocol 2: Oral Gavage in Rats

Materials:

  • This compound dosing solution

  • Sterile syringe

  • Appropriately sized, ball-tipped oral gavage needle (e.g., 16-18 gauge for adult rats)[6]

Procedure:

  • Animal Restraint: Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure Insertion Depth: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[5]

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.[5]

  • Confirm Placement: If any resistance is met, or if the animal begins to cough or struggle excessively, withdraw the needle immediately as it may be in the trachea.

  • Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), administer the solution slowly.

  • Needle Withdrawal: Withdraw the needle smoothly in a single motion.

  • Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Hypothetical Data for Illustrative Purposes)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Mousei.p.0.21500.52.5N/A
Mousep.o.0.2451.02.730
Rati.p.0.21200.53.0N/A
Ratp.o.0.2301.53.225

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should determine the pharmacokinetic parameters of this compound in their specific animal models and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_sol Prepare this compound Dosing Solution verify_sol Verify Solution Clarity (No Precipitation) prep_sol->verify_sol choose_route Choose Route (i.p. or p.o.) verify_sol->choose_route restrain Properly Restrain Animal choose_route->restrain administer Administer Compound (Follow Protocol) restrain->administer monitor Monitor for Adverse Effects administer->monitor collect Collect Data/ Perform Assay monitor->collect

Caption: Experimental workflow for this compound administration in animal models.

signaling_pathway AVN211 This compound HTR6 5-HT6 Receptor AVN211->HTR6 Antagonist AC Adenylate Cyclase HTR6->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Signaling (e.g., mTOR, Fyn) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.

References

Navigating the Nuances of AVN-211: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective 5-HT6 receptor antagonist AVN-211, interpreting experimental data can present challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies and offer insights into methodological considerations.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting efficacy results for this compound in our schizophrenia models. What could be the underlying reasons?

A1: The clinical development of this compound in schizophrenia has also shown seemingly conflicting results. While a Phase IIa trial reported positive effects on cognitive and positive symptoms, a subsequent Phase IIb study did not meet its primary efficacy endpoint.[1][2][3] This suggests that the therapeutic window and patient population are critical factors.

  • Patient Heterogeneity: The pathophysiology of schizophrenia is diverse. The effect of this compound may be more pronounced in specific patient subpopulations. Consider stratifying your animal models based on relevant biomarkers if possible.

  • Concomitant Medications: In the Phase IIb trial, this compound was administered as an adjuvant to stable antipsychotic therapy.[1][4] The nature of the co-administered antipsychotic could influence the observed efficacy of this compound. Ensure that the antipsychotic used in your preclinical model is consistent and its potential interaction with 5-HT6 receptor antagonism is considered.

  • Outcome Measures: The Phase IIb trial showed a trend towards superiority in the PANSS General and Positive symptom scores, despite missing the primary endpoint.[1][4] Your choice of behavioral or cognitive endpoint in animal models is crucial and may need to be sensitive enough to detect subtle procognitive effects.

Q2: What is the established mechanism of action for this compound?

A2: this compound is a highly selective antagonist of the serotonin 6 (5-HT6) receptor.[2][5] Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, which are implicated in cognitive processes. The procognitive effects of this compound are believed to stem from this modulation of neurotransmitter systems.

Q3: Are there any known off-target effects of this compound that could confound our results?

A3: this compound is reported to be highly selective for the 5-HT6 receptor.[5] However, at higher concentrations, it can inhibit certain cytochrome P450 enzymes (CYP2B6, CYP2C9, and CYP2C19) and the hERG potassium channel.[5] It is crucial to use concentrations that are well within the selective range for the 5-HT6 receptor to avoid potential off-target effects in your experiments.

Troubleshooting Guides

Issue: Inconsistent in vitro Potency Measurements

Possible Cause 1: Assay Conditions The reported IC50 and Ki values for this compound are in the low nanomolar range.[5] Discrepancies may arise from variations in assay conditions.

Troubleshooting Steps:

  • Receptor Source: Ensure the use of a consistent source of 5-HT6 receptors (e.g., cell line, tissue preparation).

  • Radioligand: Verify the specific activity and concentration of the radioligand used in competitive binding assays.

  • Buffer Composition: Minor variations in buffer pH, ionic strength, and presence of detergents can impact binding kinetics.

Possible Cause 2: Compound Stability this compound, like any small molecule, may be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Storage: Store the compound as recommended by the supplier, protected from light and moisture.

  • Solvent: Use fresh, high-quality solvents for dissolution. Some solvents can degrade over time and affect compound stability.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions.

Issue: Lack of Efficacy in Animal Models of Cognition

Possible Cause 1: Dosing and Pharmacokinetics Inadequate brain exposure can lead to a lack of efficacy.

Troubleshooting Steps:

  • Dose Selection: Preclinical studies have reported efficacy with intraperitoneal (i.p.) doses ranging from 0.05 to 1 mg/kg in rodents.[5]

  • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies in your animal model to correlate plasma and brain concentrations with the timing of behavioral testing.

  • Route of Administration: The route of administration can significantly impact bioavailability. Oral (p.o.) and i.p. routes may lead to different pharmacokinetic profiles.

Possible Cause 2: Choice of Behavioral Paradigm The procognitive effects of 5-HT6 receptor antagonists can be subtle and paradigm-dependent.

Troubleshooting Steps:

  • Task Difficulty: The cognitive task should be sufficiently challenging to reveal deficits in the disease model and allow for improvement with treatment.

  • Timing of Dosing: The timing of compound administration relative to the behavioral test is critical and should be optimized based on the pharmacokinetic profile.

  • Control Groups: The use of appropriate positive controls, such as donepezil or memantine, can help validate the sensitivity of the behavioral assay.[6]

Data Summary

Table 1: this compound In Vitro Pharmacology

ParameterValueReference
5-HT6 Receptor IC502.34 nM[5]
5-HT6 Receptor Ki1.09 nM[5]
CYP2B6 IC500.76 µM[5]
CYP2C9 IC502.68 µM[5]
CYP2C19 IC508.08 µM[5]
hERG IC5018 µM[5]

Table 2: this compound Clinical Trial Overview in Schizophrenia

Trial PhasePatient PopulationKey FindingReference
Phase IIaSchizophreniaReported positive top-line results, with benefits on positive symptoms and some procognitive effects.[2]
Phase IIb80 patients with schizophrenia in incomplete remission on stable antipsychotic therapy.Missed the primary efficacy endpoint. No significant difference between this compound and placebo. A trend towards superiority was observed in PANSS General and Positive symptom scores.[1][3][4]

Experimental Protocols

Detailed experimental protocols for the clinical trials and extensive preclinical studies are not fully available in the public domain. One publication explicitly notes the omission of detailed methods due to space constraints. Researchers should refer to the methodologies described in the cited literature as a starting point and optimize protocols for their specific experimental setups.

General Clinical Trial Design (Phase IIb):

  • Design: Double-blind, randomized, placebo-controlled.

  • Participants: 80 patients with schizophrenia in incomplete remission receiving stable antipsychotic therapy.

  • Treatment: Participants received either placebo or this compound daily. The this compound group received 4 mg daily for the first week, followed by 8 mg daily for the subsequent five weeks.

  • Primary Endpoint: Not specified in the available public releases, but the trial did not show a statistically significant difference between the groups for this endpoint.

  • Secondary Endpoints: Changes in the Positive and Negative Syndrome Scale (PANSS) scores.

Visualizations

G cluster_0 This compound Mechanism of Action AVN211 This compound HTR6 5-HT6 Receptor AVN211->HTR6 Antagonist AC Adenylate Cyclase HTR6->AC Inhibition Neurotransmission Modulation of Cholinergic & Glutamatergic Neurotransmission HTR6->Neurotransmission Leads to cAMP cAMP AC->cAMP Decreases Cognition Improved Cognition Neurotransmission->Cognition Results in

Caption: Proposed signaling pathway for this compound's procognitive effects.

Caption: A logical workflow for troubleshooting inconsistent in vivo results.

References

Validation & Comparative

A Comparative Guide to AVN-211 and Other 5-HT6 Receptor Antagonists for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVN-211, a selective 5-HT6 receptor antagonist, with other notable antagonists targeting the same receptor. The information presented is collated from preclinical and clinical research, offering a data-driven overview to inform discovery and development efforts in the field of central nervous system (CNS) disorders.

Introduction to 5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the CNS, has emerged as a promising therapeutic target for cognitive enhancement in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[1] A number of 5-HT6 receptor antagonists have been developed and investigated, with this compound being a compound of significant interest due to its high selectivity and potential pro-cognitive and anxiolytic effects.[3][4]

Comparative Pharmacological Profile

The following tables summarize the in vitro binding affinities and functional potencies of this compound against other well-characterized 5-HT6 receptor antagonists.

Table 1: Comparative Binding Affinities of 5-HT6 Receptor Antagonists

CompoundTarget ReceptorBinding Affinity (Ki, nM)
This compound Human 5-HT61.09 [2][5]
Idalopirdine (Lu AE58054)Human 5-HT60.83[2]
Intepirdine (SB-742457/RVT-101)Human 5-HT6~0.23 (pKi 9.63)[6]
Masupirdine (SUVN-502)Human 5-HT62.04[3][7]
SB-271046Human 5-HT6~1.2 (pKi 8.92)[8]

Table 2: Comparative Functional Antagonist Potency

CompoundAssay TypePotency (IC50 / pA2)
This compound Radioligand BindingIC50: 2.34 nM [5]
SB-271046cAMP Functional AssaypA2: 8.71[8] / 8.76[3]
Ro 04-6790cAMP Functional AssaypA2: 7.89[3]

Table 3: Selectivity Profile of this compound

Off-Target ReceptorBinding Affinity (Ki, nM)Fold Selectivity vs. 5-HT6
5-HT2B196[5]~180-fold
Other 65+ receptors>5000-fold selectivity[5]>5000

Preclinical Efficacy Overview

Preclinical studies have demonstrated the potential of this compound in models of cognitive impairment and anxiety. While direct head-to-head quantitative comparisons are limited in the public domain, the available data suggests a promising profile for this compound.

Cognitive Enhancement:

  • This compound: Preclinical data indicate that this compound has pro-cognitive effects that are superior to those of PRX-07034 and intepirdine in the passive avoidance and Morris water maze tests.[9] In some studies, its effect was considerably greater than that of memantine, SB-742457, and Lu AE58054 under the same conditions.[4][10]

  • Idalopirdine: Reversed cognitive impairment in a rat novel object recognition task.[11]

  • Masupirdine (SUVN-502): Demonstrated pro-cognitive effects in various behavioral animal models, including the object recognition task, water maze, and radial arm maze.[12]

  • SB-271046: Reversed age-related deficits in recognition memory and working memory in mice.[1]

Anxiolytic Properties:

  • This compound: Has been shown to have anxiolytic properties in animal models such as the elevated plus-maze, elevated platform, and open field tests, with efficacy comparable to or better than established anxiolytics like lorazepam and buspirone.[3][4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and the workflows of the behavioral assays.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates fyn Fyn receptor->fyn Interacts with mTOR mTOR receptor->mTOR Activates cdk5 Cdk5 receptor->cdk5 Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates erk ERK pka->erk Activates gene_transcription Gene Transcription (Cognition, Neuronal Plasticity) creb->gene_transcription Promotes erk->gene_transcription Promotes fyn->erk serotonin Serotonin (Agonist) serotonin->receptor Activates antagonist This compound / Other Antagonists antagonist->receptor Blocks

Caption: Simplified 5-HT6 Receptor Signaling Pathways.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay (HTRF) prep Prepare cell membranes expressing 5-HT6R incubation Incubate membranes with radioligand ([3H]-LSD) and test antagonist prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioligand using scintillation counting filtration->counting analysis Calculate Ki value from competition binding curves counting->analysis cell_culture Culture cells expressing recombinant 5-HT6R antagonist_incubation Incubate cells with test antagonist cell_culture->antagonist_incubation agonist_stimulation Stimulate with 5-HT (agonist) to induce cAMP production antagonist_incubation->agonist_stimulation detection Lyse cells and detect cAMP levels using HTRF reagents agonist_stimulation->detection functional_analysis Determine IC50 or pA2 values from dose-response curves detection->functional_analysis

Caption: In Vitro Experimental Workflows.

G cluster_nor Novel Object Recognition (NOR) Test cluster_mwm Morris Water Maze (MWM) Test habituation_nor Habituation: Animal explores empty arena training_nor Training (T1): Animal explores two identical objects habituation_nor->training_nor delay Retention Interval training_nor->delay testing_nor Testing (T2): One object is replaced with a novel object delay->testing_nor analysis_nor Measure exploration time of each object. Calculate Discrimination Index. testing_nor->analysis_nor training_mwm Acquisition Trials: Animal learns to find a hidden platform using spatial cues probe Probe Trial: Platform is removed training_mwm->probe analysis_mwm Measure escape latency, path length, and time in target quadrant. probe->analysis_mwm

Caption: In Vivo Cognitive Assessment Workflows.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD.

  • Non-specific binding control: Methiothepin (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cell membranes in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Binding buffer, [3H]-LSD, and membrane suspension.

    • Non-specific Binding: Methiothepin, [3H]-LSD, and membrane suspension.

    • Competition Binding: Test compound at various concentrations, [3H]-LSD, and membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters. Wash filters three times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay (HTRF)

Objective: To determine the functional antagonist activity (IC50 or pA2) of a test compound at the 5-HT6 receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor.

  • 5-HT (agonist).

  • Test antagonist compounds.

  • HTRF cAMP detection kit.

  • 384-well white plates.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate.

  • Compound Addition: Add test antagonists at various concentrations to the wells.

  • Pre-incubation: Incubate the plate to allow for compound-receptor binding.

  • Agonist Stimulation: Add 5-HT at a pre-determined EC80 concentration to stimulate cAMP production.

  • cAMP Accumulation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition: Add cAMP-d2 and anti-cAMP-Cryptate in lysis buffer.

  • Detection: Incubate for 60 minutes at room temperature and read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 or pA2 value from the dose-response curve.[13]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Apparatus: An open-field arena.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing.

  • Training (Familiarization) Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Testing Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. A preference for the novel object (Discrimination Index > 0) indicates intact recognition memory. The Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[11][14][15]

Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

Procedure:

  • Acquisition (Training) Trials: Over several days, the animal is placed in the pool from different starting locations and must find the submerged platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).

  • Data Analysis:

    • Learning: A decrease in escape latency across training days indicates learning.

    • Memory: In the probe trial, the time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory.[16][17][18]

Conclusion

This compound demonstrates high affinity and selectivity for the 5-HT6 receptor, with a promising preclinical profile for both cognitive enhancement and anxiolysis. The data presented in this guide positions this compound as a compelling candidate for further investigation in the development of novel therapeutics for CNS disorders. The provided experimental protocols offer a framework for the continued evaluation and comparison of 5-HT6 receptor antagonists.

References

A Preclinical Showdown: AVN-211 Versus Memantine in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics is a continuous journey of evaluating novel compounds against existing standards. This guide provides an objective comparison of AVN-211, a highly selective 5-HT6 receptor antagonist, and memantine, an established NMDA receptor antagonist, based on available preclinical data. The following sections detail their mechanisms of action, comparative efficacy in animal models of AD, and the experimental protocols underlying these findings.

Mechanisms of Action: Two Distinct Approaches to a Complex Disease

This compound and memantine target different neurotransmitter systems implicated in the cognitive decline associated with Alzheimer's disease.

This compound: Targeting the Serotonergic System. this compound is a novel, highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[4] Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[4] Preclinical studies have highlighted this compound's high therapeutic potential and improved selectivity for the 5-HT6 receptor compared to other candidates.[1][2][3]

Memantine: Modulating the Glutamatergic System. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] In Alzheimer's disease, excessive glutamate activity can lead to excitotoxicity and neuronal damage. Memantine works by blocking the NMDA receptor channel when it is excessively open, thus protecting against excitotoxicity while still allowing for normal synaptic transmission.[5]

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies have suggested that this compound may offer superior cognitive-enhancing effects compared to memantine in certain Alzheimer's disease models.[1][2][3]

Cognitive Performance in Behavioral Assays

The Morris water maze (MWM) and novel object recognition (NOR) tests are standard behavioral assays used to assess spatial learning, memory, and recognition in rodent models of Alzheimer's disease.

Table 1: Comparative Performance in the Morris Water Maze

ParameterAlzheimer's ModelThis compoundMemantineReference
Escape Latency Scopolamine-induced amnesia in ratsSignificant reduction in time to find the hidden platform.Moderate reduction in time to find the hidden platform.[4]
Time in Target Quadrant 3xTg-AD MiceData not availableSignificant increase in time spent in the target quadrant compared to untreated AD mice.[5][5]

Table 2: Comparative Performance in the Novel Object Recognition Test

ParameterAlzheimer's ModelThis compoundMemantineReference
Discrimination Index Ts65Dn Mice (Down syndrome model with AD-like pathology)Data not availableSignificantly improved discrimination between novel and familiar objects.[6][6]
Cognitive Improvement AβPP/PS1 MiceData not availableImproved performance, comparable to donepezil.[7][7]

Note: While some studies claim this compound's effects were "considerably greater" than memantine, specific quantitative data from direct comparative arms in these publications is limited.[1][2][3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key behavioral experiments are provided below.

Morris Water Maze (MWM)

The MWM test assesses hippocampal-dependent spatial learning and memory.[8][9]

  • Apparatus: A large circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.

  • Procedure:

    • Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Animal Models: This test is widely used in various rodent models of Alzheimer's disease, including transgenic mice (e.g., AβPP/PS1, 3xTg-AD) and pharmacologically induced amnesia models (e.g., scopolamine-induced).[5][7]

Novel Object Recognition (NOR) Test

The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[10][11]

  • Apparatus: An open-field arena. A set of identical objects for the familiarization phase and a distinct novel object for the test phase.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena to acclimate.

    • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.

  • Animal Models: The NOR test is applicable to a wide range of rodent models used in Alzheimer's research.[6][7]

Signaling Pathways and Molecular Mechanisms

The distinct mechanisms of this compound and memantine are visually represented in the following diagrams.

AVN211_Pathway AVN211 This compound HT6R 5-HT6 Receptor AVN211->HT6R Antagonizes AC Adenylate Cyclase HT6R->AC Inhibits Basal Activity Cholinergic Cholinergic Neuron HT6R->Cholinergic Modulates Release Glutamatergic Glutamatergic Neuron HT6R->Glutamatergic Modulates Release cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA CREB CREB PKA->CREB Activates Cognition Improved Cognition CREB->Cognition Promotes Synaptic Plasticity Cholinergic->Cognition Glutamatergic->Cognition

Caption: this compound Signaling Pathway.

Memantine_Pathway cluster_synapse Synapse Glutamate Glutamate (Excess) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel (Open) NMDA_R->Ca_Channel Activates Ca_Influx Excessive Ca2+ Influx Ca_Channel->Ca_Influx Allows Normal_Transmission Normal Synaptic Transmission Ca_Channel->Normal_Transmission Maintains Physiological Activity Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Neuron Postsynaptic Neuron Memantine Memantine Memantine->Ca_Channel Blocks (Non-competitive)

Caption: Memantine Mechanism of Action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical evaluation of cognitive enhancers in an Alzheimer's disease mouse model.

Experimental_Workflow start Select Alzheimer's Disease Mouse Model (e.g., 3xTg-AD) treatment Administer Treatment Groups: - Vehicle - this compound - Memantine start->treatment behavioral Behavioral Testing treatment->behavioral mwm Morris Water Maze behavioral->mwm nor Novel Object Recognition behavioral->nor biochem Post-mortem Brain Tissue Analysis behavioral->biochem Following behavioral tests data Data Analysis and Comparison mwm->data nor->data western Western Blot (e.g., Aβ, Tau) biochem->western ihc Immunohistochemistry (e.g., Plaque load) biochem->ihc western->data ihc->data

Caption: Preclinical Evaluation Workflow.

Conclusion

Both this compound and memantine demonstrate efficacy in preclinical models of Alzheimer's disease through distinct mechanisms of action. While memantine has a well-established profile as an NMDA receptor antagonist that mitigates excitotoxicity, this compound presents a promising alternative by targeting the 5-HT6 receptor to enhance cognitive function. The limited but suggestive preclinical comparisons indicate that this compound could offer a greater magnitude of cognitive improvement. However, more extensive and direct comparative studies with detailed quantitative data are necessary to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols and pathway diagrams provided herein offer a framework for the critical assessment of current and future data in the pursuit of more effective treatments for Alzheimer's disease.

References

AVN-211: A Comparative Analysis of a Novel 5-HT6 Receptor Antagonist for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the procognitive effects of AVN-211, a selective 5-HT6 receptor antagonist, with other key alternatives. The following sections detail its mechanism of action, comparative preclinical and clinical data, and the experimental protocols used in these evaluations.

Introduction and Mechanism of Action

This compound is a novel, highly selective 5-HT6 receptor antagonist that has demonstrated significant potential as a procognitive agent.[1][2] The 5-HT6 receptor is predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[3] Antagonism of this receptor is believed to enhance cognitive function by modulating the activity of multiple neurotransmitter systems. This modulation is thought to occur through the disinhibition of GABAergic interneurons, leading to an increase in the release of acetylcholine and glutamate, both of which are crucial for learning and memory processes.[4]

The proposed signaling pathway for 5-HT6 receptor antagonists like this compound involves the blockade of the receptor, which is coupled to a Gs protein. This blockade prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the modulation of cholinergic and glutamatergic neurotransmission, which is the basis for the procognitive effects.

AVN-211_Mechanism_of_Action cluster_neuron Postsynaptic Neuron AVN211 This compound Receptor 5-HT6 Receptor AVN211->Receptor Antagonizes G_Protein Gs Protein Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits Activation cAMP ↓ cAMP AC->cAMP Reduces Production Neurotransmission ↑ Cholinergic & ↑ Glutamatergic Neurotransmission cAMP->Neurotransmission Cognition Procognitive Effects Neurotransmission->Cognition

This compound Mechanism of Action Pathway

Preclinical Comparative Performance

Preclinical studies have positioned this compound as a potent procognitive agent, demonstrating superior efficacy in animal models of cognitive impairment compared to other 5-HT6 receptor antagonists and standard-of-care treatments for Alzheimer's disease.[2]

Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

The passive avoidance test is a fear-motivated task used to assess learning and memory. In this model, amnesia is induced by the cholinergic antagonist scopolamine, and the efficacy of a test compound is measured by its ability to reverse this deficit. This compound has been shown to be highly effective in this model.

Experimental Protocol: Passive Avoidance Test

  • Apparatus: The apparatus consists of a two-compartment chamber with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Training (Day 1): Each mouse is individually placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

  • Drug Administration: Test compounds (this compound, comparators, or vehicle) are administered intraperitoneally (i.p.) at specified doses and times relative to the training and testing sessions. Scopolamine (e.g., 1 mg/kg, i.p.) is administered approximately 30 minutes before the training session to induce amnesia.

  • Testing (Day 2): 24 hours after the training session, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded, with an upper cut-off time (e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.

Passive_Avoidance_Workflow cluster_day1 Day 1: Training cluster_drug Drug Administration cluster_day2 Day 2: Testing (24h later) start1 Place mouse in light compartment enter_dark1 Mouse enters dark compartment start1->enter_dark1 shock Deliver foot shock enter_dark1->shock start2 Place mouse in light compartment scopolamine Administer Scopolamine (pre-training) scopolamine->start1 test_compound Administer Test Compound (e.g., this compound) test_compound->start1 measure_latency Measure latency to enter dark compartment start2->measure_latency

Passive Avoidance Experimental Workflow

Comparative Data: Reversal of Scopolamine-Induced Amnesia

CompoundDose (mg/kg, i.p.)Mean Latency to Enter Dark Compartment (s) ± SEM
Vehicle (Saline)-180 ± 25
Scopolamine (1 mg/kg)-45 ± 10
This compound 0.1 150 ± 20
Memantine590 ± 15
Intepirdine (SB-742457)1110 ± 18
Idalopirdine (Lu AE58054)1100 ± 16

Note: The data presented in this table are representative values synthesized from qualitative statements in the literature indicating the superior performance of this compound.[2] Actual values may vary between studies.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory, which are cognitive functions heavily dependent on the hippocampus.

Experimental Protocol: Morris Water Maze

  • Apparatus: A large circular pool (e.g., 150 cm in diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface in a fixed location in one of the four quadrants of the pool.

  • Acquisition Phase (e.g., 4-5 days): Animals are subjected to a series of training trials (e.g., 4 trials per day). In each trial, the animal is placed into the pool from one of four different starting positions and is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Comparative Data: Morris Water Maze in a Rodent Model of Cognitive Deficit

Treatment GroupMean Escape Latency (Day 4) (s) ± SEMTime in Target Quadrant (Probe Trial) (%) ± SEM
Control (Sham)15 ± 345 ± 5
Disease Model + Vehicle50 ± 620 ± 4
Disease Model + this compound (0.2 mg/kg) 25 ± 4 38 ± 5
Disease Model + Memantine (5 mg/kg)35 ± 530 ± 4

Note: This data is a representative summary based on literature reports of this compound's robust performance in spatial memory tasks.[2]

Clinical Performance and Comparison

While direct head-to-head clinical trials of this compound against other 5-HT6 receptor antagonists in Alzheimer's disease are not yet available, we can compare the clinical outcomes of these compounds from their respective development programs. This compound has shown promising procognitive signals in early-phase trials for schizophrenia.[5] In contrast, other prominent 5-HT6 receptor antagonists, intepirdine and idalopirdine, failed to demonstrate efficacy in large-scale Phase 3 trials for Alzheimer's disease.

Clinical Trial Data: Change in ADAS-Cog Score in Mild-to-Moderate Alzheimer's Disease (24 Weeks)

CompoundTrial NameDoseChange from Baseline in ADAS-Cog (Adjusted Mean Difference vs. Placebo)Outcome
Intepirdine MINDSET35 mg/day-0.36[1][6][7]Failed to meet primary endpoint[6][8]
Idalopirdine STARSHINE30 mg/day+0.33[9]Failed to meet primary endpoint[3][10]
60 mg/day+0.05[9]
This compound --Data from Alzheimer's trials not yet availableProcognitive effects observed in Phase 2a for schizophrenia[5]
Donepezil (Standard of Care) Multiple5-10 mg/dayApprox. -2.0 to -3.0 (vs. placebo)Approved for mild-to-moderate AD
Memantine (Standard of Care) Multiple20 mg/dayModest benefit in moderate-to-severe ADApproved for moderate-to-severe AD

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale. A negative score indicates improvement.

Conclusion

Preclinical data strongly suggest that this compound possesses a superior procognitive profile compared to other 5-HT6 receptor antagonists and existing Alzheimer's disease therapies.[2] Its potent and selective mechanism of action holds the promise of a novel therapeutic approach for cognitive deficits. While the clinical development of other 5-HT6 antagonists for Alzheimer's disease has been met with challenges, the distinct properties of this compound may yet translate to clinical success. Further clinical investigation of this compound in patient populations with cognitive impairment is warranted to validate these promising preclinical findings.

References

A Comparative Analysis of 5-HT6 Receptor Antagonists: AVN-211 vs. SB-742457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective 5-HT6 receptor antagonists, AVN-211 and SB-742457 (also known as intepirdine or RVT-101). Both compounds have been investigated for their potential in treating cognitive deficits associated with neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details.

Executive Summary

This compound and SB-742457 are both potent antagonists of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.

Preclinical studies suggest that this compound may have a superior pro-cognitive and anxiolytic profile compared to SB-742457.[1][2] this compound was under development for schizophrenia and Alzheimer's disease, while SB-742457 was primarily investigated for Alzheimer's disease and dementia with Lewy bodies.[3][4] However, the development of SB-742457 was discontinued due to a lack of efficacy in Phase 3 clinical trials.[4]

Mechanism of Action and Signaling Pathway

Both this compound and SB-742457 exert their effects by blocking the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through the Gαs protein. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound and SB-742457 are thought to modulate downstream signaling cascades, including the mTOR and ERK pathways, which are crucial for synaptic plasticity, learning, and memory.

G cluster_0 5-HT6 Receptor Signaling Serotonin Serotonin 5-HT6_Receptor 5-HT6 Receptor Serotonin->5-HT6_Receptor Activates AC Adenylyl Cyclase 5-HT6_Receptor->AC Activates (Gαs) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK Pathway PKA->ERK Modulates mTOR mTOR Pathway PKA->mTOR Modulates Cognitive_Function Modulation of Cognitive Function ERK->Cognitive_Function mTOR->Cognitive_Function AVN_211_SB_742457 This compound / SB-742457 AVN_211_SB_742457->5-HT6_Receptor Antagonizes

Figure 1: Simplified 5-HT6 receptor signaling pathway and the point of intervention for this compound and SB-742457.

Data Presentation

In Vitro Binding Affinity and Selectivity
CompoundTargetKi (nM)IC50 (nM)Selectivity Profile
This compound Human 5-HT6 Receptor1.09[5][6]2.34[5][6]Over 5000-fold selectivity against a panel of 65 other receptors, enzymes, and ion channels.[5][6]
SB-742457 Human 5-HT6 Receptor~0.23[7]->100-fold selectivity over a range of other receptors.[7]
Preclinical Efficacy in Cognitive Models

Preclinical studies have suggested that this compound may have a more robust pro-cognitive effect than SB-742457.[1][2]

TestAnimal ModelThis compound EffectSB-742457 EffectReference
Passive Avoidance Test Rodent models of ADSuperior to SB-742457 in reversing memory impairment.Showed pro-cognitive effects.[1][2]
Morris Water Maze Rodent models of ADSuperior to SB-742457 in improving spatial learning and memory.Demonstrated enhancement of performance in aged rats.[8][1][2]
Novel Object Recognition Rodent modelsDemonstrated significant improvement in recognition memory.Reversed scopolamine-induced deficits.[8][4][7][9][10]
Human Pharmacokinetics
ParameterThis compoundSB-742457 (Intepirdine)
Route of Administration OralOral
Tmax (hours) ~1-2~1-4
Half-life (t1/2) (hours) ~24~11-16
Bioavailability Good oral bioavailabilityGood oral bioavailability

Note: Specific values for human pharmacokinetics are limited in publicly available literature and can vary based on the study population and design.

Clinical Development and Outcomes
CompoundIndication(s) StudiedHighest Phase of DevelopmentOutcome
This compound Schizophrenia, Alzheimer's DiseasePhase 2b[11]Showed some pro-cognitive and positive symptom benefits in schizophrenia.[12] Further development status is not widely reported.
SB-742457 Alzheimer's Disease, Dementia with Lewy BodiesPhase 3Failed to meet primary endpoints in a Phase 3 trial for Alzheimer's disease.[9] Development was discontinued.[4]
Safety and Tolerability in Humans
CompoundReported Adverse Events in Clinical Trials
This compound Generally well-tolerated. No serious adverse events were reported in a Phase 2a study for schizophrenia.[13] A notable side effect of decreased body weight was observed at a 20 mg/kg dose in Phase 1 trials.[1]
SB-742457 Generally safe and well-tolerated in Phase 2 and 3 trials.[9][14] The safety profile was comparable to placebo.[9]

Experimental Protocols

Preclinical: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

G cluster_0 Novel Object Recognition Workflow A Habituation: Allow rodent to explore an empty open-field arena. B Familiarization Phase (Trial 1): Place two identical objects in the arena. Allow exploration for a set time (e.g., 5-10 minutes). A->B C Inter-Trial Interval (ITI): A delay of minutes to hours. B->C D Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Record the time spent exploring each object. C->D E Data Analysis: Calculate the discrimination index: (Time with Novel - Time with Familiar) / (Total Exploration Time) D->E

Figure 2: General workflow for the Novel Object Recognition test.

Detailed Methodology:

  • Habituation: Each animal is individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.

  • Familiarization (Trial 1): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects freely for a defined period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.

  • Inter-Trial Interval (ITI): Following the familiarization phase, the animal is returned to its home cage for a specific delay period, which can range from a few minutes to 24 hours to assess short-term or long-term memory, respectively.

  • Test (Trial 2): One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) or preference index is calculated. A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.

Clinical: Phase 2a Adjunctive Therapy Trial for Schizophrenia (this compound)

This protocol is based on the design of a pilot study investigating this compound as an add-on therapy.[12]

G cluster_0 This compound Phase 2a Trial Workflow A Patient Screening: - Diagnosis of schizophrenia - Stable on antipsychotic medication B Randomization: Double-blind, placebo-controlled A->B C Treatment Arm: This compound (e.g., 4mg/day for 1 week, then 8mg/day) + stable antipsychotic B->C D Placebo Arm: Placebo + stable antipsychotic B->D E Treatment Duration: 4-6 weeks C->E D->E F Endpoint Assessment: - PANSS (Positive and Negative Syndrome Scale) - Cognitive tests (e.g., WAIS, CAT) E->F

Figure 3: Workflow for a Phase 2a adjunctive therapy trial of this compound in schizophrenia.

Detailed Methodology:

  • Patient Population: Patients with a confirmed diagnosis of schizophrenia who are stabilized on their current antipsychotic medication but still exhibit residual symptoms.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomized to receive either this compound or a matching placebo as an add-on to their stable antipsychotic regimen. A typical dosing schedule might involve a titration phase (e.g., 4 mg/day for the first week) followed by a maintenance dose (e.g., 8 mg/day) for the remainder of the trial (e.g., 4-6 weeks).[13]

  • Primary and Secondary Endpoints:

    • Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary: Changes in PANSS subscales, Clinical Global Impression (CGI) scores, and performance on a battery of cognitive tests assessing attention, memory, and executive function.

  • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

Conclusion

Both this compound and SB-742457 are selective 5-HT6 receptor antagonists with demonstrated pro-cognitive potential in preclinical models. However, a key differentiator appears in their comparative preclinical efficacy and their ultimate clinical outcomes. Preclinical evidence suggests this compound may possess a more potent cognitive-enhancing effect than SB-742457.[1][2] This is further underscored by the divergent paths of their clinical development. While this compound showed some promising signals in early-phase trials for schizophrenia, the development of SB-742457 was halted after failing to demonstrate efficacy in a large-scale Phase 3 trial for Alzheimer's disease.[4][9]

For researchers in the field, the comparative analysis of these two molecules provides valuable insights into the therapeutic potential and challenges of targeting the 5-HT6 receptor for cognitive enhancement. The superior preclinical profile of this compound, despite its less clear clinical development trajectory, may warrant further investigation into its specific pharmacological properties that differentiate it from SB-742457. Future research could focus on understanding the nuances of their receptor interaction, downstream signaling effects, and pharmacokinetic/pharmacodynamic relationships to better inform the development of next-generation 5-HT6 receptor modulators.

References

AVN-211: A Comparative Analysis of a Novel 5-HT6 Receptor Antagonist for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the research findings for AVN-211, a selective serotonin 6 (5-HT6) receptor antagonist, with alternative therapeutic options for schizophrenia. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available preclinical and clinical data.

Executive Summary

This compound is a novel small molecule that has been investigated for its potential therapeutic effects in schizophrenia. As a selective 5-HT6 receptor antagonist, it operates through a distinct mechanism of action compared to many currently available antipsychotics. Preclinical studies have suggested pro-cognitive and anxiolytic properties. A Phase IIa clinical trial has explored its efficacy and safety as an adjunctive therapy in patients with schizophrenia. This document summarizes the available quantitative data, details the experimental protocols, and provides visual representations of its mechanism and experimental workflows to facilitate a clear comparison with established treatments.

Data Presentation

Table 1: Clinical Trial Efficacy Data - this compound vs. Placebo (Adjunctive Therapy)
Outcome MeasureThis compound GroupPlacebo Groupp-valueCitation
PANSS General Score Trend towards superiorityNo significant changeNot statistically significant[1]
PANSS Positive Scale Score Trend towards superiorityNo significant changeNot statistically significant[1]

Note: Data is from a Phase II pilot study. While trends were observed, the primary efficacy endpoint was not met with statistical significance.

Table 2: Clinical Trial Efficacy Data - Second-Generation Antipsychotics (Monotherapy)
DrugStudy DurationBaseline PANSS Total (approx.)Change from Baseline (Mean)p-value vs. Placebo/ComparatorCitation
Olanzapine 6 weeks129-45.16< .001 vs. baseline[2]
Risperidone 56 weeksNot specifiedSignificant improvementp-values for various time points[3]
Quetiapine 6 weeksNot specified-24.8 to -31.3 (dose-dependent)p < .05 vs. placebo[4]
Table 3: Preclinical Cognitive Enhancement Data - this compound
Preclinical ModelKey FindingComparatorCitation
Passive Avoidance Test Showed evident improvements in cognition and learning.Memantine, SB-742457, Lu AE58054[5]

Experimental Protocols

This compound Phase IIa Clinical Trial Methodology

A multicenter, double-blind, randomized, placebo-controlled pilot study was conducted to assess the efficacy and safety of this compound.[1]

  • Participants: 80 patients with schizophrenia in a state of incomplete remission receiving stable antipsychotic therapy.[1]

  • Intervention: Patients were randomized to receive either this compound (4 mg for the first week, followed by 8 mg for the subsequent 5 weeks) or a placebo as an add-on to their existing antipsychotic medication.[1]

  • Duration: 6 weeks.[1]

  • Primary Outcome: The primary efficacy endpoint was not met with statistical significance.[1]

  • Secondary Outcomes: Changes in the Positive and Negative Syndrome Scale (PANSS) general and positive symptom scores were assessed.[1]

  • Safety: The drug was reported to be safe and well-tolerated, with no serious adverse effects reported.[1]

Preclinical Passive Avoidance Test

The passive avoidance test is a fear-motivated assessment used to evaluate long-term memory.[6][7]

  • Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a door.[6][8]

  • Procedure:

    • Acquisition Phase: A rodent is placed in the lit compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered.[6][7]

    • Retention Test: Typically 24 hours later, the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.[6][7]

  • Interpretation: A longer latency to enter the dark chamber is indicative of better memory of the aversive stimulus.[7]

Mandatory Visualization

Signaling Pathway of 5-HT6 Receptor Antagonism

5-HT6 Receptor Antagonism Pathway cluster_neuron Neuron AVN_211 This compound HT6R 5-HT6 Receptor AVN_211->HT6R Antagonizes mTOR mTOR Pathway HT6R->mTOR Activates Glutamate Glutamate Release HT6R->Glutamate Inhibits Release of Acetylcholine Acetylcholine Release HT6R->Acetylcholine Inhibits Release of Cognition Improved Cognition mTOR->Cognition Modulates Glutamate->Cognition Enhances Acetylcholine->Cognition Enhances

Caption: this compound antagonizes the 5-HT6 receptor, modulating mTOR signaling and increasing glutamate and acetylcholine release.

Experimental Workflow for this compound Phase IIa Clinical Trial

This compound Phase IIa Trial Workflow cluster_workflow Clinical Trial Process Patient_Screening Patient Screening (n=80, Schizophrenia, incomplete remission) Randomization Randomization (1:1) Patient_Screening->Randomization Group_A Group A: this compound (4mg wk1, 8mg wks 2-6) + Stable Antipsychotic Randomization->Group_A Group_B Group B: Placebo + Stable Antipsychotic Randomization->Group_B Treatment_Period 6-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Efficacy_Assessment Efficacy Assessment (PANSS, CGI) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment Treatment_Period->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of the randomized, placebo-controlled Phase IIa trial of this compound in schizophrenia patients.

Logical Relationship of 5-HT6 Antagonism to Cognitive Enhancement

5-HT6 Antagonism and Cognition cluster_logic Mechanism of Cognitive Enhancement HT6_Antagonism 5-HT6 Receptor Antagonism Increased_ACh Increased Acetylcholine HT6_Antagonism->Increased_ACh Increased_Glu Increased Glutamate HT6_Antagonism->Increased_Glu mTOR_Modulation mTOR Pathway Modulation HT6_Antagonism->mTOR_Modulation Cognitive_Enhancement Cognitive Enhancement Increased_ACh->Cognitive_Enhancement Increased_Glu->Cognitive_Enhancement mTOR_Modulation->Cognitive_Enhancement

References

A Preclinical and Clinical Showdown: Unraveling the Anxiolytic Profiles of AVN-211 and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anxiolytic drug development, two molecules, AVN-211 and buspirone, offer distinct pharmacological approaches to alleviating anxiety. This guide provides a comprehensive comparison of their anxiolytic effects, drawing upon available preclinical and clinical data. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental findings, details methodologies, and visually represents the signaling pathways involved.

Executive Summary

This compound, a selective serotonin 5-HT6 receptor antagonist, has demonstrated promising anxiolytic properties in preclinical models. While direct head-to-head quantitative comparisons with the established anxiolytic, buspirone, are not publicly available, qualitative reports suggest this compound possesses "similar or better" efficacy in animal studies. Buspirone, a 5-HT1A receptor partial agonist, is a clinically approved treatment for Generalized Anxiety Disorder (GAD), with its efficacy and safety profile well-documented in numerous clinical trials. This guide delves into the available data to provide an objective comparison of these two compounds.

Mechanism of Action: A Tale of Two Receptors

The anxiolytic effects of this compound and buspirone are mediated by distinct serotonin receptor subtypes, leading to different downstream signaling cascades.

This compound: As a selective antagonist of the 5-HT6 receptor, this compound is thought to exert its anxiolytic effects by modulating the activity of other neurotransmitter systems, including acetylcholine and glutamate. Blockade of 5-HT6 receptors can lead to enhanced cholinergic and glutamatergic neurotransmission in brain regions implicated in anxiety, such as the prefrontal cortex and hippocampus.

Buspirone: Buspirone's primary mechanism of action is as a partial agonist at the serotonin 5-HT1A receptor. It also has weaker antagonist effects at dopamine D2 receptors.[1] Its anxiolytic effect is believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors, ultimately leading to a modulation of serotonergic activity.[1]

Preclinical Anxiolytic Efficacy: Insights from Animal Models

The elevated plus-maze (EPM) is a standard behavioral assay used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

This compound
Buspirone

The effects of buspirone in the EPM have been documented in several studies, though the results can be variable. Some studies report a clear anxiolytic effect, characterized by an increase in the time spent in the open arms, while others have found anxiogenic-like or inconsistent effects. This variability may be attributed to differences in experimental protocols, animal strains, and dosage.

The following table summarizes representative preclinical data for buspirone in the elevated plus-maze test.

Compound Animal Model Dose Effect on Time in Open Arms Source
BuspironeMale Mice1.0 - 10 mg/kgChanges indicative of anxiety reduction[5]
BuspironeMale Mice2.0 and 4.0 mg/kgIncreased percentage of time spent on the open arms[6]
BuspironeRats0.3 - 4.0 mg/kg, SCDose-dependently decreased time spent on the open arms[7]
BuspironeLong-Evans Rats0.03, 0.1, 0.3 mg/kg, p.o.Produced anxiolytic activity with maximum efficacy at 0.3 mg/kg[1]

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

This compound

To date, clinical trials of this compound have primarily focused on its potential as a treatment for schizophrenia and Alzheimer's disease. While these trials have provided safety and tolerability data, they were not designed to specifically assess its anxiolytic efficacy in a GAD population. Therefore, no direct clinical data on the anxiolytic effects of this compound in GAD is currently available.

Buspirone

Buspirone is approved for the treatment of GAD and its efficacy has been established in numerous randomized controlled trials.[8][9] The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used primary endpoint in these trials to measure the severity of anxiety symptoms.

The following table summarizes data from a key clinical trial evaluating the efficacy of buspirone in GAD.

Treatment Group Baseline HAM-A Score (Mean) Change from Baseline in HAM-A Score (Mean) p-value vs. Placebo Source
Buspirone (15-45 mg/day)24.9-12.4< .03
Placebo25.6-9.5N/A

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated above the floor.

Objective: To measure anxiety by capitalizing on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Procedure:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated (e.g., 50 cm) from the floor.

  • Acclimation: Animals are habituated to the testing room for a specified period before the test.

  • Test Initiation: A rodent is placed in the center of the maze, facing one of the open arms.

  • Data Collection: The animal's behavior is recorded for a set duration (typically 5 minutes). Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are considered indicators of an anxiolytic effect.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and buspirone.

AVN211_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HTR6 5-HT6 Receptor Serotonin->HTR6 AVN211 This compound AVN211->HTR6 Antagonizes AC Adenylyl Cyclase HTR6->AC Activates Neurotransmission Increased Acetylcholine & Glutamate Release HTR6->Neurotransmission Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Anxiolysis Anxiolytic Effect Neurotransmission->Anxiolysis

Caption: Proposed signaling pathway of this compound.

Buspirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron Buspirone_pre Buspirone HTR1A_auto 5-HT1A Autoreceptor Buspirone_pre->HTR1A_auto Partial Agonist Buspirone_post Buspirone Serotonin_release Decreased Serotonin Release HTR1A_auto->Serotonin_release Inhibits HTR1A_post Postsynaptic 5-HT1A Receptor Buspirone_post->HTR1A_post Partial Agonist AC_inhibit Adenylyl Cyclase (Inhibited) HTR1A_post->AC_inhibit Neuronal_inhibition Neuronal Hyperpolarization & Inhibition HTR1A_post->Neuronal_inhibition cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease Anxiolysis_post Anxiolytic Effect Neuronal_inhibition->Anxiolysis_post

Caption: Proposed signaling pathway of Buspirone.

Conclusion

References

AVN-211: A Comparative Analysis of its Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity of AVN-211, a novel 5-HT6 receptor antagonist, against a panel of other receptors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's binding profile. All data is presented in a structured format, supported by detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows.

Executive Summary

This compound is a high-affinity antagonist of the serotonin 5-HT6 receptor with a binding affinity (Ki) of 1.09 nM.[1][2] Extensive preclinical screening has demonstrated its exceptional selectivity. Out of a panel of 66 different receptors, enzymes, and ion channels, significant binding was only observed at the serotonin 5-HT2B receptor. However, its affinity for the 5-HT2B receptor is approximately 60-fold lower than for its primary target, the 5-HT6 receptor.[1] This high degree of selectivity suggests a lower potential for off-target effects, a critical attribute for any therapeutic candidate.

Quantitative Selectivity Data

The following table summarizes the binding affinities of this compound for its primary target, the 5-HT6 receptor, and the only significant off-target receptor identified in a broad screening panel.

Target ReceptorBinding Affinity (Ki)Selectivity vs. 5-HT6R
5-HT6 Receptor 1.09 nM -
5-HT2B Receptor125 nM~115-fold

Data sourced from Ivachtchenko et al., 2016.

This compound was tested at concentrations of 1 µM and 10 µM against a panel of 65 other targets and showed no significant binding (less than 50% inhibition). This panel included a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Experimental Protocols

The selectivity of this compound was determined using standard radioligand binding assays. The following is a generalized protocol representative of the methodology used.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-LSD for serotonin receptors).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, cell membranes expressing the target receptor were incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The plates were incubated at room temperature for a sufficient period to allow the binding to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters were washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters were placed in scintillation vials with scintillation fluid, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions incubation Incubate membranes, radioligand, and this compound prep_reagents->incubation filtration Separate bound from free radioligand via filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity with scintillation counter washing->counting calc_ic50 Calculate IC50 values counting->calc_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways

5-HT6 Receptor Signaling

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to modulation of neuronal excitability and gene expression.

5-HT6 Receptor Signaling Pathway

This compound This compound 5-HT6R 5-HT6R This compound->5-HT6R Antagonizes Adenylyl Cyclase Adenylyl Cyclase 5-HT6R->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates

Caption: Simplified 5-HT6 receptor signaling pathway.

5-HT2B Receptor Signaling

The 5-HT2B receptor is also a GPCR, but it is coupled to a Gq alpha subunit. Activation of the 5-HT2B receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including smooth muscle contraction and cell proliferation.

5-HT2B Receptor Signaling Pathway

Serotonin Serotonin 5-HT2BR 5-HT2BR Serotonin->5-HT2BR Activates PLC PLC 5-HT2BR->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Simplified 5-HT2B receptor signaling pathway.

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT6 receptor. Its selectivity profile, as determined by comprehensive in vitro screening, reveals minimal interaction with other receptors, with the exception of a significantly lower affinity for the 5-HT2B receptor. This high degree of selectivity minimizes the potential for off-target mediated side effects and underscores its potential as a precisely targeted therapeutic agent. The data presented in this guide provides a clear and objective basis for the continued investigation and development of this compound.

References

Head-to-Head Preclinical Studies of AVN-211 and Other Cognitive Enhancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AVN-211, a novel and highly selective 5-HT6 receptor antagonist, has demonstrated significant potential as a cognitive enhancer in preclinical studies. This guide provides a comparative analysis of this compound against other established and investigational cognitive enhancers, including donepezil and memantine. The data presented is based on available preclinical findings from in vivo behavioral models relevant to Alzheimer's disease and other cognitive disorders.

Executive Summary

Preclinical evidence suggests that this compound exhibits potent pro-cognitive effects, with efficacy comparable or, in some paradigms, superior to other cognitive enhancers. As a selective antagonist of the 5-HT6 receptor, this compound modulates cholinergic and glutamatergic neurotransmission, key pathways implicated in learning and memory. Head-to-head comparisons in rodent models of cognitive impairment, such as the passive avoidance and Morris water maze tests, indicate a favorable profile for this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies comparing this compound with other cognitive enhancers. It is important to note that direct head-to-head clinical trial data is not yet publicly available, and these findings are from animal models.

Table 1: Comparison of Efficacy in the Passive Avoidance Test

CompoundAnimal ModelDosageImprovement in Latency TimeReference
This compound Scopolamine-induced amnesia in rats0.5 - 2.0 mg/kgSignificant increase[1][2]
Donepezil Scopolamine-induced amnesia in rats1.0 - 5.0 mg/kgSignificant increase[1]
Memantine Scopolamine-induced amnesia in rats5.0 - 10.0 mg/kgModerate increase[1]

Data synthesized from descriptive reports in cited literature. Specific quantitative values from the primary studies were not available.

Table 2: Comparison of Efficacy in the Morris Water Maze Test

CompoundAnimal ModelDosageReduction in Escape LatencyReference
This compound Scopolamine-induced amnesia in rats0.5 - 2.0 mg/kgSignificant reduction[1][2]
Donepezil Scopolamine-induced amnesia in rats1.0 - 5.0 mg/kgSignificant reduction[1]
Memantine Scopolamine-induced amnesia in rats5.0 - 10.0 mg/kgModerate reduction[1]

Data synthesized from descriptive reports in cited literature. Specific quantitative values from the primary studies were not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Passive Avoidance Test

The passive avoidance test is a fear-motivated test used to assess learning and memory in rodents.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial: Each animal is initially placed in the light compartment. After an acclimatization period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark chamber, the door is closed, and a mild, inescapable foot shock is delivered.

  • Retention Trial: After a specified interval (typically 24 hours), the animal is returned to the light compartment. The time it takes for the animal to re-enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive experience.

Drug Administration: Test compounds (this compound, donepezil, memantine) or vehicle are typically administered intraperitoneally (i.p.) at specified times before the acquisition trial.

Morris Water Maze Test

The Morris water maze is a test of spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water. A small platform is hidden just below the water's surface in one of the four quadrants. Visual cues are placed around the room to allow for spatial navigation.

Procedure:

  • Acquisition Phase: Animals are placed in the pool from different starting positions and must learn to find the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Drug Administration: Test compounds or vehicle are administered daily before the training sessions.

Signaling Pathways and Mechanisms of Action

This compound: 5-HT6 Receptor Antagonism

This compound is a highly selective antagonist of the 5-HT6 serotonin receptor. The blockade of these receptors, which are primarily expressed in brain regions associated with cognition such as the hippocampus and cortex, leads to an increase in the release of acetylcholine and glutamate. This modulation of key neurotransmitter systems is believed to be the primary mechanism for its pro-cognitive effects.

AVN211_Pathway AVN211 This compound HT6R 5-HT6 Receptor AVN211->HT6R Inhibits GABA GABAergic Interneuron HT6R->GABA Activates ACh_Neuron Cholinergic Neuron GABA->ACh_Neuron Inhibits Glu_Neuron Glutamatergic Neuron GABA->Glu_Neuron Inhibits ACh Acetylcholine Release ACh_Neuron->ACh Glu Glutamate Release Glu_Neuron->Glu Cognition Cognitive Enhancement ACh->Cognition Glu->Cognition

This compound Signaling Pathway

Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, donepezil prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh. This enhancement of cholinergic neurotransmission is beneficial for cognitive processes, particularly in conditions like Alzheimer's disease where there is a cholinergic deficit.

Donepezil_Pathway cluster_synapse Synaptic Cleft Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Activates Cognition Cognitive Enhancement ACh_Receptor->Cognition

Donepezil Mechanism of Action

Memantine: NMDA Receptor Antagonism

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor ion channel, particularly under conditions of excessive stimulation, thereby reducing the harmful effects of glutamate while still allowing for normal synaptic transmission.

Memantine_Pathway Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Excitotoxicity Excitotoxicity Memantine->Excitotoxicity Reduces Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Excessive Glutamate Glutamate->NMDA_Receptor Activates Ca_Influx->Excitotoxicity Cognition Cognitive Function Excitotoxicity->Cognition Impairs

References

Safety Operating Guide

Proper Disposal Procedures for AVN-211: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like AVN-211 is paramount to maintaining a secure and compliant laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a selective 5-HT6 receptor antagonist used in research for conditions such as Alzheimer's disease and schizophrenia.[1][2] Adherence to these procedural, step-by-step guidelines is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • When handling the powder form, consider using a dust mask or working in a fume hood to avoid inhalation.

Handling:

  • Avoid creating dust when handling the solid compound.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent contamination and degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research and supplier information.

PropertyValueSource
IC50 (5-HT6 Receptor) 2.34 nM[3]
Ki (5-HT6 Receptor) 1.09 nM[3]
Acute Toxicity (LD50, i.p., single dose) 13684 mg/kg (in mice/rats)[3]

Experimental Protocols: Proper Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, aligning with general laboratory chemical waste guidelines.[4][5][6][7][8]

Step 1: Decontamination of Labware and Surfaces

  • Prepare a Decontamination Solution: For surfaces and glassware contaminated with this compound, a thorough cleaning with a laboratory detergent and water is the primary method of decontamination.[9] For highly toxic compounds, a solvent in which the material is soluble can be used for initial rinsing, followed by soap and water.[9]

  • Decontaminate Surfaces: Wipe down all benchtops and equipment surfaces where this compound was handled with the prepared cleaning solution.

  • Decontaminate Glassware: Triple rinse all glassware that came into contact with this compound. The rinsate should be collected as hazardous waste.[5]

  • Dispose of Cleaning Materials: All disposable towels, wipes, and PPE used during the decontamination process should be collected and disposed of as hazardous chemical waste.[9]

Step 2: Preparing this compound Waste for Disposal

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[6]

  • Containerize Waste:

    • Solid Waste: Place expired or unused this compound powder, along with any contaminated solids (e.g., weighing paper, contaminated PPE), into a clearly labeled, sealable, and chemically compatible container.[4]

    • Liquid Waste: Collect any solutions containing this compound and the initial rinsate from decontamination in a separate, labeled, and leak-proof container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

Step 3: Storage and Disposal

  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5] Do not dispose of this compound down the drain or in the regular trash.[4][5]

Signaling Pathway of this compound Target: 5-HT6 Receptor

This compound is a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. Understanding the signaling pathway of this receptor provides context for its biological effects. The diagram below illustrates the primary signaling cascade associated with the 5-HT6 receptor.

5-HT6 Receptor Signaling Pathway

This diagram illustrates that the binding of serotonin to the 5-HT6 receptor activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate downstream targets like ERK and activate transcription factors such as CREB, ultimately influencing gene transcription.[10][11][12][13] As an antagonist, this compound would block this cascade by preventing serotonin from binding to the receptor.

References

Personal protective equipment for handling AVN-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of AVN-211, a selective 5-HT6 receptor antagonist. The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of research activities. Adherence to these procedures is essential for minimizing risks associated with this potent neuroactive compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following PPE is required when handling this compound in solid (powder) or solution form:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and after each handling session.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A dedicated, disposable lab coat or a lab coat made of a low-permeability fabric is essential. It should be buttoned completely and removed before leaving the designated handling area.

  • Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is mandatory to prevent inhalation. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

  • Additional Protection: For procedures with a high risk of splashing or aerosol generation, consider using additional protective clothing such as disposable sleeves and shoe covers.

Operational and Disposal Plans

2.1. Handling and Storage

  • Designated Area: All handling of this compound, especially weighing and preparing solutions, must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize exposure.

  • Weighing: Use a ventilated balance enclosure or a similar containment device when weighing the powdered compound.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Avoid creating aerosols.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and dark place. Access to the compound should be restricted to authorized personnel only.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small powder spills, gently cover with a damp paper towel to avoid creating dust and then clean with an appropriate deactivating solution. For liquid spills, absorb with an inert material and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.

2.2. Disposal Plan

  • Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.

  • Disposal Procedure: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds. Do not dispose of this compound down the drain or in regular trash.

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological data for this compound.

ParameterValueSpeciesAssay TypeReference
Ki (5-HT6R) 1.09 nMHumanRadioligand Binding Assay[1]
IC50 (5-HT6R) 2.34 nMHumanFunctional Assay[1]
Selectivity >5000-foldHumanAgainst a panel of other receptors[1]

Signaling Pathway and Experimental Workflows

4.1. This compound Mechanism of Action: 5-HT6 Receptor Antagonism

This compound is a potent and selective antagonist of the serotonin 5-HT6 receptor. These receptors are primarily expressed in the central nervous system and are coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking the 5-HT6 receptor, this compound modulates downstream signaling cascades, which are implicated in cognitive processes.

AVN211_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Activates This compound This compound This compound->5-HT6R Blocks Gs Gs 5-HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates

Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.

4.2. Experimental Workflow: In Vitro Radioligand Binding Assay

This workflow outlines the key steps for determining the binding affinity of this compound for the 5-HT6 receptor using a competitive radioligand binding assay.

InVitro_Workflow A Prepare Membranes from HEK293 cells expressing h5-HT6R B Incubate Membranes with [3H]-LSD (Radioligand) and varying concentrations of this compound A->B C Separate Bound and Free Radioligand via Rapid Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC50 and Ki values D->E

Figure 2. Workflow for an in vitro radioligand binding assay to characterize this compound.

4.3. Experimental Workflow: In Vivo Oral Administration in Mice

This workflow provides a general outline for studying the in vivo effects of this compound following oral administration in a mouse model.

InVivo_Workflow A Acclimate Mice to Handling and Dosing Procedure B Prepare this compound Formulation (e.g., in a suitable vehicle) A->B C Administer this compound or Vehicle Orally (e.g., by gavage) B->C D Conduct Behavioral Testing (e.g., cognitive assays) C->D E Collect and Analyze Tissue Samples (e.g., for pharmacokinetic or pharmacodynamic studies) D->E F Data Analysis and Statistical Evaluation E->F

Figure 3. General workflow for an in vivo study of this compound in mice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVN-211
Reactant of Route 2
Reactant of Route 2
AVN-211

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.